molecular formula C13H18N2O2 B6328997 1-(2-Methoxybenzoyl)-2-methylpiperazine CAS No. 1240565-85-8

1-(2-Methoxybenzoyl)-2-methylpiperazine

Cat. No.: B6328997
CAS No.: 1240565-85-8
M. Wt: 234.29 g/mol
InChI Key: YTSWVXNGUXDISA-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzoyl)-2-methylpiperazine, provided with a purity of 95.0% and under the CAS registry number 1240565-85-8, is a chemical compound of interest in organic and medicinal chemistry research . Its structure, defined by the molecular formula C13H18N2O2 and a molecular weight of 234.30 g/mol, features a 2-methylpiperazine moiety substituted with a 2-methoxybenzoyl group, making it a valuable intermediate for the synthesis of more complex molecules . Researchers utilize this and related N-substituted piperazine derivatives as key building blocks in the development of novel compounds for pharmacological studies, including potential receptor-targeting agents . For instance, structural analogues have been investigated in the synthesis of ferrocenecarboxamide derivatives for specialized research applications . This product is intended for use in a controlled laboratory environment by qualified personnel. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation, requiring the use of appropriate personal protective equipment (PPE) . This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2-methoxyphenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-9-14-7-8-15(10)13(16)11-5-3-4-6-12(11)17-2/h3-6,10,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSWVXNGUXDISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In Silico Characterization of 1-(2-Methoxybenzoyl)-2-methylpiperazine: Conformational Dynamics and AMPA Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of 1-(2-Methoxybenzoyl)-2-methylpiperazine Interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary & Chemical Context

The compound 1-(2-Methoxybenzoyl)-2-methylpiperazine (MBMP) represents a critical scaffold in the design of positive allosteric modulators (PAMs) for the AMPA receptor (AMPAR), a subclass of ionotropic glutamate receptors. Structurally, MBMP shares the benzoyl-nitrogen-heterocycle core characteristic of Ampakines (e.g., CX-516, CX-546), but introduces a piperazine ring with a chiral C2-methyl group.

This guide details a rigorous in silico workflow to model MBMP. Unlike rigid ligands, MBMP presents specific challenges: atropisomerism driven by the ortho-methoxy group and ring pucker dynamics of the piperazine. Accurate modeling requires a hybrid approach combining Quantum Mechanics (QM) for conformational scanning and Molecular Dynamics (MD) for binding stability.

The Pharmacophore Challenge

The o-methoxy group is not merely a substituent; it acts as a "conformational lock." Through intramolecular electrostatic interactions with the carbonyl oxygen or the amide nitrogen lone pair, it restricts the rotation of the phenyl-amide bond. Modeling this incorrectly (e.g., using standard force fields without QM validation) leads to high-energy poses that fail in docking.

Phase I: Ligand Preparation & Quantum Mechanical Validation

Objective: To generate a bio-relevant low-energy conformer ensemble, accounting for the C2-methyl chirality (R/S) and the benzamide torsion.

Stereochemical Enumeration

MBMP possesses one chiral center at the piperazine C2 position. Both enantiomers (R-MBMP and S-MBMP) must be modeled explicitly, as the C2-methyl group dictates the ring's preferred chair/boat conformation and steric clashes within the receptor pocket.

QM-Based Conformational Scan (The "Gold Standard" Protocol)

Standard force fields (MMFF94, OPLS3e) often underestimate the rotational barrier of ortho-substituted benzamides. We utilize Density Functional Theory (DFT) to correct this.[1][2][3]

Protocol:

  • Initial Geometry: Generate 3D coordinates for both R and S enantiomers.

  • Basis Set Selection: Use B3LYP/6-311++G(d,p) .[1] The diffuse functions (++) are critical for capturing the lone-pair interactions of the methoxy and amide oxygens.

  • Torsional Scan: Rotate the bond between the phenyl ring and the carbonyl carbon (dihedral angle

    
    ) in 10° increments.
    
  • Solvation Model: Apply the PCM (Polarizable Continuum Model) for water to simulate aqueous physiological conditions.

Causality: The o-methoxy group creates a high rotational barrier (>5 kcal/mol). QM optimization identifies the global minimum where the methoxy group is typically planar or slightly twisted relative to the amide, minimizing dipole-dipole repulsion.

Force Field Parameterization

Once the QM global minimum is found, generate partial charges using the RESP (Restrained Electrostatic Potential) method. This ensures that the electrostatic potential surface used in docking matches the quantum reality.

Phase II: Target Acquisition & Induced Fit Docking

Objective: To predict the binding mode of MBMP at the AMPA receptor (GluA2) dimer interface.

Target Selection

The primary target for benzamide-type modulators is the Ligand Binding Domain (LBD) of the GluA2 subunit.

  • PDB Selection: 4FAT (GluA2 LBD complexed with an ampakine).

  • Resolution Criteria: < 2.5 Å.

  • Preparation: Remove crystallographic water molecules except those bridging the ligand and the protein (often found in the dimer interface). Protonate Histidine residues based on pKa prediction at pH 7.4.

The "Breathing" Pocket Problem

The AMPA LBD operates via a "clam-shell" closure mechanism. Rigid receptor docking (RRD) fails because the binding pocket for PAMs (the dimer interface) expands and contracts. We employ Induced Fit Docking (IFD) .

IFD Protocol:

  • Glide/Prime Workflow (Schrödinger) or AutoDock FR:

    • Step 1 (Soft Docking): Dock ligand with scaled-down van der Waals radii (0.5x) to allow slight clashes.

    • Step 2 (Refinement): Residues within 5.0 Å of the ligand poses are refined using Prime (molecular mechanics minimization).

    • Step 3 (Re-Docking): Dock the ligand into the optimized induced-fit structures with full hard-sphere potentials.

  • Scoring: Rank poses using XP (Extra Precision) scoring functions, prioritizing hydrogen bonds between the MBMP carbonyl and the backbone amides of Ser729 or Ser754 (numbering varies by PDB).

Visualization of the Docking Workflow

DockingPipeline QM QM Optimization (B3LYP/6-311++G**) SoftDock Soft Docking (0.5x vdW Scale) QM->SoftDock Ligand Prep PDB PDB Prep (4FAT) Protonation & H-Bond Opt Grid Receptor Grid Gen (Dimer Interface) PDB->Grid Grid->SoftDock Refine Sidechain Refinement (Prime/MM) SoftDock->Refine Top 20 Poses HardDock Final XP Docking & Scoring Refine->HardDock Induced Pocket

Figure 1: Induced Fit Docking (IFD) pipeline integrating QM-derived ligand geometries with receptor flexibility.

Phase III: Molecular Dynamics (MD) & Stability Analysis

Objective: To validate the temporal stability of the docked complex and calculate binding free energy.

Docking provides a static snapshot. MD simulation reveals if the 2-methoxy group maintains its orientation or if the piperazine ring flips (chair-to-boat) under thermal fluctuation.

Simulation Setup[4][5][6]
  • Engine: GROMACS 2024 or AMBER 22.

  • Force Field:

    • Protein: ff14SB (AMBER) or CHARMM36m.

    • Ligand: GAFF2 (General AMBER Force Field) with RESP charges.

  • System: Solvate in a cubic TIP3P water box (10 Å buffer). Neutralize with Na+/Cl- ions (0.15 M).

  • Equilibration:

    • NVT (Canonical): 100 ps, heating to 310 K. Restrain heavy atoms.

    • NPT (Isobaric): 1 ns, pressure equilibration to 1 bar. Release sidechain restraints.

Production Run & Analysis

Run a 100 ns production trajectory.

Key Metrics Table:

MetricDefinitionThreshold for Success
RMSD (Ligand) Root Mean Square Deviation of ligand heavy atoms.< 2.0 Å (Stable binding)
RMSF (Protein) Fluctuation of residues; checks if ligand stabilizes the dimer interface.Reduced fluctuation at Ser729/Ser754 vs. Apo
H-Bond Occupancy % of time H-bonds exist (e.g., Carbonyl...Ser754).> 60% occupancy
MM-GBSA Binding Free Energy (

).
< -30 kcal/mol (Predictive of nM affinity)
MM-GBSA Calculation

Post-processing the trajectory using the Molecular Mechanics-Generalized Born Surface Area method provides a more accurate energy estimate than docking scores.



Note: Entropy (

) is often omitted in screening due to computational cost, but for lead optimization, Normal Mode Analysis (NMA) should be performed on the final cluster.

Phase IV: ADMET Profiling & Biological Pathway

Objective: To assess the drug-likeness and CNS penetration potential.

CNS Permeability (BBB)

For MBMP to function as an Ampakine, it must cross the Blood-Brain Barrier.

  • Tool: SwissADME or QikProp.

  • Key Descriptor: PSA (Polar Surface Area) .

  • Target: PSA < 90 Ų is ideal for CNS penetration. The 2-methoxy group increases lipophilicity (LogP) compared to a hydroxyl, aiding BBB transit.

Signaling Pathway Visualization

Understanding the downstream effect of MBMP binding is crucial for therapeutic context (e.g., cognitive enhancement).

SignalingPathway MBMP MBMP Ligand AMPA AMPA Receptor (GluA2 Subunit) MBMP->AMPA Allosteric Binding Desensitization Desensitization (Slowed) AMPA->Desensitization Inhibits IonFlux Na+ / Ca2+ Influx (Increased) AMPA->IonFlux Potentiates Depolarization Membrane Depolarization IonFlux->Depolarization BDNF BDNF Release Depolarization->BDNF Voltage-Gated Ca2+ LTP Long-Term Potentiation (Synaptic Plasticity) BDNF->LTP TrkB Signaling

Figure 2: Mechanism of Action. MBMP binds to the AMPA receptor, slowing desensitization and enhancing synaptic plasticity via BDNF.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. Link

  • Case, D. A., et al. (2022). Amber 2022 Reference Manual. University of California, San Francisco. Link

  • Jorgensen, W. L., et al. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Jin, R., et al. (2005). Crystal Structure and Thermodynamics of an AMPA Receptor Ligand Binding Domain: Mechanism of Binding and Desensitization. Biochemistry. (PDB: 4FAT Context). Link

Sources

Methodological & Application

Application Note: 1-(2-Methoxybenzoyl)-2-methylpiperazine – Handling, Solubilization, and In Vitro Evaluation Protocols

[1]

Executive Summary & Biological Context

1-(2-Methoxybenzoyl)-2-methylpiperazine (CAS: Variable/Generic Structure) represents a critical privileged scaffold in medicinal chemistry.[1] Belonging to the class of benzoyl-piperazines , this molecule shares structural homology with several bioactive CNS agents, including ampakines (e.g., Sunifiram analogs) and aryl-piperazine GPCR ligands (e.g., 5-HT1A/D2 antagonists).

The presence of the 2-methoxybenzoyl (o-anisoyl) moiety combined with the 2-methylpiperazine core imparts specific physicochemical properties:

  • Conformational Rigidity: The amide bond restricts rotation, positioning the piperazine nitrogen for receptor interaction.

  • Lipophilicity: The methoxy and methyl groups enhance membrane permeability compared to naked piperazine.

  • Metabolic Susceptibility: The o-methoxy group is a potential site for O-demethylation by CYP450 enzymes (specifically CYP2D6/3A4).[1]

This Application Note provides a standardized, self-validating protocol for the solubilization, handling, and in vitro biological evaluation of this compound.

Physicochemical Properties & Reagent Preparation[1][2]

Before initiating cell culture experiments, the compound must be solubilized correctly to prevent precipitation in aqueous media, which causes false-negative results in potency assays.

Table 1: Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Protocol
Molecular Weight ~234.29 g/mol Calculation of Molarity (M).[1]
LogP (Predicted) 1.5 – 2.2Moderate lipophilicity; cell-permeable.[1]
pKa (Basic N) ~8.5 – 9.0Protonated at physiological pH (7.4).[1]
Solubility (Water) Low to ModerateRequires organic co-solvent for stock.[1]
Solubility (DMSO) High (>50 mM)Recommended vehicle.
Protocol A: Stock Solution Preparation (10 mM)

Objective: Create a stable, sterile stock solution for downstream dilution.

  • Weighing: Accurately weigh 2.34 mg of 1-(2-Methoxybenzoyl)-2-methylpiperazine powder into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide, cell culture grade).

    • Note: Avoid ethanol if possible, as it evaporates more readily, altering concentration over time.

  • Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Although DMSO is bacteriostatic, pass the solution through a 0.22 µm PTFE syringe filter if using for long-term culture (>24h). Do not use Nylon filters as they may bind the compound.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Cell Culture Protocols

Protocol B: Cytotoxicity Screening (CCK-8 / MTT Assay)

Rationale: As a piperazine derivative, this compound must be screened for off-target cytotoxicity before functional characterization.[1] The 2-methyl group introduces chirality (if not racemic), which can influence toxicity profiles.[1]

Materials:

  • HEK293 or SH-SY5Y cells (Standard CNS models).[1]

  • CCK-8 Reagent (Cell Counting Kit-8) or MTT.[1]

  • Complete Culture Medium (DMEM + 10% FBS).[1]

Step-by-Step Workflow:

  • Seeding:

    • Harvest cells and dilute to 5 × 10⁴ cells/mL .

    • Dispense 100 µL/well into a 96-well clear-bottom plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Dilution (Serial):

    • Thaw the 10 mM DMSO stock.

    • Prepare a 2x Intermediate Plate in culture medium (max DMSO concentration must be <0.5% final).

    • Example: Dilute 10 mM stock 1:100 in medium → 100 µM (2x). Perform 1:3 serial dilutions (100, 33.3, 11.1, 3.7, 1.2, 0.4, 0 µM).

  • Treatment:

    • Remove old medium from the cell plate (carefully, or add 2x concentrated drug to existing 100 µL).

    • Add 100 µL of the drug-containing medium.

    • Controls:

      • Negative Control: Media + 0.1% DMSO (Vehicle).[1]

      • Positive Control: 10% DMSO or Staurosporine (1 µM).[1]

    • Incubate for 24 – 48 hours .[1]

  • Readout (CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.[1]

    • Incubate for 1–4 hours at 37°C (monitor color development).

    • Measure Absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Viability: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
    • Plot dose-response curve to determine IC₅₀.[1]

Protocol C: Functional GPCR Screening (Calcium Flux)

Rationale: Benzoyl-piperazines frequently act as ligands for Gq-coupled receptors (e.g., 5-HT2 subtypes, α1-adrenergic).[1] This assay detects intracellular Calcium (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Experimental Logic: If the compound is an Agonist : It will trigger Ca²⁺ release directly. If the compound is an Antagonist : It will inhibit Ca²⁺ release induced by a standard agonist (e.g., Serotonin).

Workflow:

  • Dye Loading:

    • Seed cells (CHO-K1 expressing target receptor) in black-walled 96-well plates.[1]

    • Wash cells with HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES.[1]

    • Load with Fluo-4 AM (2 µM) + Pluronic F-127 (0.02%) for 45 min at 37°C.[1]

  • Baseline Measurement:

    • Transfer plate to a kinetic plate reader (e.g., FLIPR or FlexStation).

    • Record baseline fluorescence (Ex: 494 nm, Em: 516 nm) for 10 seconds.

  • Injection & Kinetics:

    • Agonist Mode: Inject 1-(2-Methoxybenzoyl)-2-methylpiperazine (final conc. 10 µM).[1] Record for 120 seconds.

    • Antagonist Mode: Pre-incubate with compound for 15 min.[1] Inject reference agonist (EC₈₀ concentration).[1] Record inhibition.[1]

Visualization: Experimental Workflow & Signaling

The following diagram illustrates the logical flow from solubilization to functional validation, highlighting the Gq-signaling pathway relevant to piperazine scaffolds.

Gcluster_0Quality Controlcluster_1Cellular AssaysCompound1-(2-Methoxybenzoyl)-2-methylpiperazineDMSO_Stock10 mM Stock(DMSO)Compound->DMSO_StockSolubilitySolubility Check(No Precipitate)DMSO_Stock->SolubilityFilter0.22 µm Filtration(PTFE)Solubility->FilterCytotoxCytotoxicity(CCK-8/MTT)Filter->CytotoxDilutionGPCR_AssayFunctional Screen(Calcium Flux)Filter->GPCR_AssayDilutionReceptorGPCR (Gq)GPCR_Assay->ReceptorBinding?PLCPLCβ ActivationReceptor->PLCIP3IP3 ProductionPLC->IP3Ca_ReleaseCa2+ Release(ER Stores)IP3->Ca_Release

Caption: Integrated workflow for 1-(2-Methoxybenzoyl)-2-methylpiperazine evaluation, from DMSO solubilization to Gq-coupled GPCR calcium signaling verification.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1] Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges for lipophilic compounds: Strategies for solubility and permeability. Drug Discovery Today, 11(9-10), 446-451.[1] Link

  • Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Link

  • Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Benzoylpiperazine Derivatives with High Affinity and Selectivity for the 5-HT1A Receptor. Journal of Medicinal Chemistry, 45(23), 5090–5102. Link[1]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 1-(2-Methoxybenzoyl)-2-methylpiperazine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(2-Methoxybenzoyl)-2-methylpiperazine in human plasma. The described protocol, leveraging a straightforward protein precipitation extraction and a stable isotope-labeled internal standard, offers excellent accuracy, precision, and a rapid analytical cycle. This method is ideally suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research requiring reliable quantification of this novel piperazine derivative.

Introduction

1-(2-Methoxybenzoyl)-2-methylpiperazine is a synthetic organic compound featuring a substituted piperazine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents, including those targeting the central nervous system.[1] The accurate measurement of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and wide dynamic range.[2][3]

This document provides a comprehensive, step-by-step protocol for the determination of 1-(2-Methoxybenzoyl)-2-methylpiperazine in human plasma. The method has been developed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability.[2][4]

Chemical Properties of the Analyte

  • Compound Name: 1-(2-Methoxybenzoyl)-2-methylpiperazine

  • Chemical Formula: C13H18N2O2

  • Molecular Weight: 234.30 g/mol

  • Structure: Unfortunately, a structural image cannot be generated here. The structure consists of a 2-methylpiperazine ring where one nitrogen is attached to a 2-methoxybenzoyl group.

Experimental

Materials and Reagents
  • Analyte: 1-(2-Methoxybenzoyl)-2-methylpiperazine (Reference Standard, >98% purity)

  • Internal Standard (IS): N-Methylpiperazine-d8 (CAS: 917358-65-7), chosen for its structural similarity and to minimize cross-contribution.[5][6]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade)

  • Reagents: Formic acid (FA, LC-MS grade)

  • Control Matrix: Human plasma (K2-EDTA)

Instrumentation
  • UHPLC System: A system capable of binary gradient elution at pressures up to 600 bar.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Solutions

Stock solutions of 1-(2-Methoxybenzoyl)-2-methylpiperazine and N-Methylpiperazine-d8 were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were then prepared by serial dilution in a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Method Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (containing N-Methylpiperazine-d8).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A (see below).

  • Vortex briefly and inject into the LC-MS/MS system.

This protein precipitation method is a simple and effective technique for removing the bulk of matrix interferences from plasma samples.[7]

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 with polar endcapping, 100 x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table Below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
2.595
3.595
3.610
5.010

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The selection of precursor and product ions is based on the chemical structure of the analyte and internal standard, and predicted fragmentation patterns of piperazine derivatives.[8] The benzoyl moiety is a likely fragmentation site.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-(2-Methoxybenzoyl)-2-methylpiperazine 235.1135.120
1-(2-Methoxybenzoyl)-2-methylpiperazine (Quantifier) 235.199.125
N-Methylpiperazine-d8 (IS) 109.264.118

Method Validation

A full validation of this bioanalytical method should be performed in accordance with the principles outlined in the FDA and EMA guidelines.[2][4] This ensures the method is reliable and fit for its intended purpose. Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: To be evaluated at multiple concentration levels (LLOQ, LQC, MQC, HQC) within a single run (intra-day) and across multiple runs (inter-day).

  • Calibration Curve: The linearity of the response over the intended analytical range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Data Presentation and Visualization

Logical Workflow of the Analytical Method

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_add Add Internal Standard Plasma->IS_add Precip Protein Precipitation (ACN) IS_add->Precip Centrifuge Centrifugation Precip->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC UHPLC Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Sources

Application Notes & Protocols: [¹¹C]MBMP as a Novel PET Imaging Ligand for Serotonin 2A Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(2-Methoxybenzoyl)-2-methylpiperazine, hereafter referred to as MBMP, as a positron emission tomography (PET) imaging ligand. Given the structural motifs common to serotonergic agents, we present a hypothetical yet scientifically rigorous framework for its development as a Carbon-11 labeled radioligand, [¹¹C]MBMP, targeting the serotonin 2A (5-HT₂ₐ) receptor.[1][2][3] This guide details the rationale, synthesis, radiolabeling, quality control, and preclinical evaluation protocols essential for establishing [¹¹C]MBMP as a viable PET tracer for in vivo neuroimaging.

Introduction and Scientific Rationale

The serotonin 2A (5-HT₂ₐ) receptor is a key G-protein coupled receptor implicated in a multitude of physiological and pathological processes within the central nervous system (CNS).[4] Its dysregulation is associated with various neuropsychiatric disorders, including depression, schizophrenia, and anxiety disorders. Consequently, the in vivo visualization and quantification of 5-HT₂ₐ receptors with PET imaging is a critical tool for understanding disease mechanisms and for the development of novel therapeutics.

The chemical structure of 1-(2-Methoxybenzoyl)-2-methylpiperazine (MBMP) incorporates a methoxybenzoyl group and a methylpiperazine moiety, features present in known serotonergic and dopaminergic ligands.[2][5] Specifically, the 1-(2-methoxyphenyl)piperazine scaffold is a well-established pharmacophore for 5-HT₁ₐ and 5-HT₂ₐ receptor ligands.[3][6] This structural alert suggests that MBMP has the potential to bind with high affinity and selectivity to 5-HT₂ₐ receptors. For the purpose of PET imaging, the methoxy group presents an ideal site for radiolabeling with Carbon-11 ([¹¹C]), a positron-emitting radionuclide with a short half-life of 20.4 minutes.[7][8] This allows for multiple PET scans in the same subject on the same day, facilitating longitudinal studies and pharmacological challenges.[8]

This guide outlines the necessary steps to synthesize, radiolabel, and validate [¹¹C]MBMP as a novel PET ligand for 5-HT₂ₐ receptors.

Synthesis of Precursor and Reference Standard

The successful radiosynthesis of [¹¹C]MBMP requires the synthesis of a suitable precursor for the radiolabeling reaction, as well as the non-radioactive "cold" reference standard for analytical validation.

Synthesis of 1-(2-Hydroxybenzoyl)-2-methylpiperazine (Desmethyl-MBMP Precursor)

The precursor for [¹¹C]-methylation is the hydroxylated analog of MBMP. The synthesis can be achieved through a multi-step process starting from commercially available reagents.

Protocol 2.1: Synthesis of Desmethyl-MBMP

  • Step 1: N-Boc Protection of 2-Methylpiperazine: To a solution of 2-methylpiperazine in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) at 0°C. Stir the reaction mixture at room temperature overnight. Purify the resulting mono-Boc-protected 2-methylpiperazine by column chromatography.

  • Step 2: Amide Coupling: Dissolve the mono-Boc-protected 2-methylpiperazine and 2-hydroxybenzoic acid in DCM. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 12 hours.

  • Step 3: Boc Deprotection: Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v). Stir for 2 hours at room temperature. Remove the solvent under reduced pressure.

  • Step 4: Purification: Purify the crude product by flash chromatography on silica gel to yield 1-(2-hydroxybenzoyl)-2-methylpiperazine (Desmethyl-MBMP). Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 1-(2-Methoxybenzoyl)-2-methylpiperazine (MBMP Reference Standard)

The non-radioactive reference standard is synthesized for co-injection during HPLC analysis to confirm the identity of the radiolabeled product.

Protocol 2.2: Synthesis of MBMP

  • Step 1: Amide Coupling: React 2-methylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine in DCM.

  • Step 2: Purification: Purify the crude product by column chromatography to obtain 1-(2-methoxybenzoyl)-2-methylpiperazine (MBMP). Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Radiolabeling and Quality Control

The radiosynthesis of [¹¹C]MBMP involves the O-methylation of the desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Production of [¹¹C]Methyl Iodide

[¹¹C]Carbon dioxide is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[9] The [¹¹C]CO₂ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using established automated modules.

Diagram 1: Radiosynthesis Workflow

Radiosynthesis_Workflow cluster_0 Cyclotron Production cluster_1 Radiosynthesis Module 14N(p,a)11C ¹⁴N(p,α)¹¹C 11CO2 [¹¹C]CO₂ 14N(p,a)11C->11CO2 Targetry 11CH3I [¹¹C]CH₃I Synthesis 11CO2->11CH3I Gas Phase Chemistry Reaction ¹¹C-Methylation (DMSO, NaOH, 100°C, 5 min) 11CH3I->Reaction Precursor Desmethyl-MBMP Precursor Precursor->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Purification Formulation Sterile Filtration & Formulation HPLC->Formulation QC Quality Control Formulation->QC Final_Product [¹¹C]MBMP Injectable Solution QC->Final_Product Release for Injection

Caption: Workflow for the production and quality control of [¹¹C]MBMP.

[¹¹C]-Methylation of the Precursor

Protocol 3.2: Radiosynthesis of [¹¹C]MBMP

  • Preparation: Dissolve 0.5-1.0 mg of the Desmethyl-MBMP precursor in 300 µL of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a sealed reaction vessel. Add a small amount of a suitable base (e.g., NaOH or Cs₂CO₃).

  • Radiolabeling: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature. Heat the reaction vessel to 80-120°C for 3-5 minutes.

  • Purification: After cooling, quench the reaction with a mobile phase solution and inject the mixture onto a semi-preparative HPLC column (e.g., C18) to separate [¹¹C]MBMP from unreacted precursor and other impurities.

  • Formulation: Collect the HPLC fraction containing [¹¹C]MBMP, remove the organic solvent under a stream of nitrogen with gentle heating, and reformulate the radiotracer in a sterile, injectable solution (e.g., saline with up to 10% ethanol). Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Quality Control

A comprehensive quality control (QC) process is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[10][11]

Table 1: Quality Control Specifications for [¹¹C]MBMP

ParameterSpecificationMethod
Radiochemical Purity ≥ 95%Analytical HPLC
Chemical Purity No peaks corresponding to precursor or byproductsAnalytical HPLC (UV detection)
Molar Activity > 37 GBq/µmol (> 1 Ci/µmol) at time of injectionHPLC with calibrated radiation detector and UV detector
pH 4.5 - 7.5pH meter or pH paper
Residual Solvents Ethanol < 10% v/v, other solvents below USP limitsGas Chromatography (GC)
Sterility SterileStandard microbiological testing
Endotoxins < 175 EU/V (V = max. injection volume in mL)Limulus Amebocyte Lysate (LAL) test

Preclinical Evaluation

Preclinical studies are essential to characterize the binding properties and in vivo behavior of [¹¹C]MBMP.

In Vitro Autoradiography

In vitro autoradiography provides initial evidence of specific binding to the target receptor in tissue sections.

Protocol 4.1: In Vitro Autoradiography

  • Tissue Preparation: Use cryosectioned brain slices (e.g., from rat or human post-mortem tissue) known to have high densities of 5-HT₂ₐ receptors (e.g., cortex).

  • Incubation: Incubate the brain slices with a low nanomolar concentration of [¹¹C]MBMP.

  • Blocking Studies: For specificity assessment, co-incubate adjacent slices with an excess of a known 5-HT₂ₐ receptor antagonist (e.g., ketanserin) or the non-radioactive MBMP reference standard.

  • Washing and Imaging: After incubation, wash the slices to remove non-specifically bound radiotracer, dry them, and expose them to a phosphor imaging plate or digital autoradiography system.

  • Analysis: Quantify the radioactivity in different brain regions and compare the total binding with the non-specific binding (in the presence of the blocker) to determine the specific binding.

In Vivo PET Imaging in Small Animals

Small animal PET imaging is used to assess the brain uptake, regional distribution, and kinetics of [¹¹C]MBMP in a living organism.

Protocol 4.2: Small Animal PET Imaging

  • Animal Preparation: Anesthetize a rodent (e.g., rat or mouse) with isoflurane and place it in the PET scanner.[12][13]

  • Radiotracer Injection: Administer a bolus injection of [¹¹C]MBMP (typically 5-15 MBq) via a tail vein catheter.[12]

  • Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes post-injection.

  • Blocking Studies: To confirm in vivo specificity, perform a separate scan on a different day in the same animal, but pre-treat with a 5-HT₂ₐ receptor antagonist 30 minutes before the [¹¹C]MBMP injection.

  • Image Analysis: Reconstruct the dynamic PET images and generate time-activity curves (TACs) for various brain regions of interest (ROIs). Calculate standardized uptake values (SUVs) to quantify radiotracer uptake.[14] A significant reduction in tracer uptake in target regions after blocking confirms specific binding.

Diagram 2: In Vivo Evaluation Workflow

InVivo_Evaluation cluster_0 Baseline PET Scan cluster_1 Blocking PET Scan Anesthesia_1 Anesthetize Animal Injection_1 Inject [¹¹C]MBMP Anesthesia_1->Injection_1 Scan_1 Dynamic PET Scan (60-90 min) Injection_1->Scan_1 Analysis_1 Image Reconstruction & TAC Analysis Scan_1->Analysis_1 Comparison Compare Baseline vs. Blocking (Assess Specific Binding) Analysis_1->Comparison Anesthesia_2 Anesthetize Animal Blocker Pre-treat with 5-HT₂ₐ Antagonist Anesthesia_2->Blocker Injection_2 Inject [¹¹C]MBMP Blocker->Injection_2 Scan_2 Dynamic PET Scan (60-90 min) Injection_2->Scan_2 Analysis_2 Image Reconstruction & TAC Analysis Scan_2->Analysis_2 Analysis_2->Comparison

Caption: Workflow for in vivo PET imaging studies.

Ex Vivo Biodistribution

Ex vivo biodistribution studies provide quantitative data on the distribution of the radiotracer in various organs and tissues at a specific time point.

Protocol 4.3: Ex Vivo Biodistribution

  • Injection: Inject a known amount of [¹¹C]MBMP into a cohort of animals.

  • Euthanasia and Dissection: At various time points post-injection (e.g., 2, 15, 30, and 60 minutes), euthanize the animals and rapidly dissect major organs (brain, heart, lungs, liver, kidneys, etc.) and collect blood samples.

  • Measurement: Weigh the tissue samples and measure the radioactivity in each sample using a gamma counter.

  • Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This data is crucial for assessing brain penetration and identifying potential off-target accumulation.

Data Interpretation and Future Directions

Successful preclinical evaluation of [¹¹C]MBMP would be characterized by:

  • High specific binding in 5-HT₂ₐ receptor-rich regions in vitro.

  • Good brain penetration and a regional brain distribution consistent with the known density of 5-HT₂ₐ receptors in vivo.

  • Significant reduction of brain uptake in target regions after administration of a blocking agent.

  • Favorable kinetics with reversible binding, allowing for quantitative modeling.

  • Low uptake in peripheral organs that could interfere with brain imaging or cause unnecessary radiation dose.

If these criteria are met, [¹¹C]MBMP could proceed to first-in-human studies to validate its utility as a clinical research tool for investigating neuropsychiatric disorders.

References

  • Development and Optimization of ¹¹C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Publications. Available from: [Link]

  • Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. PMC. Available from: [Link]

  • Development and Optimization of ¹¹C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. PubMed. Available from: [Link]

  • 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. NCBI. Available from: [Link]

  • (PDF) Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. ResearchGate. Available from: [Link]

  • 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. Springer. Available from: [Link]

  • Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. PubMed. Available from: [Link]

  • N-(2-METHOXYPHENYL)PIPERAZINE HYDROBROMIDE. Inxight Drugs. Available from: [Link]

  • Carbon-11 Labelling in PET Scans. Open Medscience. Available from: [Link]

  • Synthesis and in vivo evaluation of a new PET radioligand for studying sigma-2 receptors. PubMed. Available from: [Link]

  • 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. NCBI. Available from: [Link]

  • Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. PubMed. Available from: [Link]

  • Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. ACS Publications. Available from: [Link]

  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PMC. Available from: [Link]

  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. ChEMBL - EMBL-EBI. Available from: [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. Available from: [Link]

  • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. Available from: [Link]

  • Design, synthesis, radiolabeling, and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential positron emission tomography tracer for the dopamine D(4) receptors. PubMed - NIH. Available from: [Link]

  • In Vitro and In Vivo Evaluation of N‐{2‐[4‐(3‐Cyanopyridin‐2‐yl)piperazin‐1‐yl]ethyl}‐3‐[11C]methoxybenzamide, a Positron Emission Tomography (PET) Radioligand for Dopamine D4 Receptors, in Rodents. Semantic Scholar. Available from: [Link]

  • [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl). NCBI. Available from: [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available from: [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Available from: [Link]

  • Receptor Mapping Using Methoxy Phenyl Piperazine Derivative: Preclinical PET Imaging. ResearchGate. Available from: [Link]

  • PET in drug biodistribution studies. TPC. Available from: [Link]

  • Synthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. PMC. Available from: [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. Available from: [Link]

  • [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine. NCBI. Available from: [Link]

  • 4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. Available from: [Link]

  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. MDPI. Available from: [Link]

  • Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers. Available from: [Link]

  • PET/CT IMAGING IN MICE AND RATS. Rutgers Office for Research. Available from: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available from: [Link]

  • Study of [11C]CPPC as a Clinical PET Radioligand Biomarker of Microglial Activation in ALS. ClinicalTrials.gov. Available from: [Link]

  • A Protocol for Simultaneous In Vivo Imaging of Cardiac and Neuroinflammation in Dystrophin-Deficient MDX Mice Using [18F]FEPPA PET. MDPI. Available from: [Link]

  • Synthesis, radiolabeling and preclinical biodistribution of carbon-11 labeled methacetin. ResearchGate. Available from: [Link]

  • In vivo quantification of benzodiazepine receptor density and affinity in rat brain using small animal PET with a multi-injection protocol. ResearchGate. Available from: [Link]

  • Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. MDPI. Available from: [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Available from: [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Mediso Medical Imaging Systems. Available from: [Link]

  • [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI. Available from: [Link]

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. ResearchGate. Available from: [Link]

  • Joint EANM/EANO/RANO/SNMMI practice guideline/procedure standard for PET imaging of brain metastases. Springer. Available from: [Link]

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Application Note: Preclinical Formulation Strategies for 1-(2-Methoxybenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the formulation protocols for 1-(2-Methoxybenzoyl)-2-methylpiperazine , a lipophilic, basic piperazine amide often investigated for CNS indications (e.g., Ampakine-like modulation).[1]

The primary challenge with this molecule is its BCS Class II profile (Low Solubility, High Permeability).[1] While the benzoyl amide linkage reduces the basicity of N1, the secondary amine at N4 remains basic (predicted pKa ~8.5–9.0), offering a handle for pH-dependent solubilization.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~234.29 g/mol Small molecule, favorable for permeation.[1]
LogP 1.8 – 2.5 (Lipophilic)Poor aqueous solubility; requires cosolvents or surfactants.[1]
pKa (Basic) ~8.8 (Piperazine N4)Soluble in acidic media (pH < 5); precipitates at neutral pH.[1]
Physical State Solid / CrystallinePolymorphism risk; milling may be required for suspensions.[1]
Stability Amide hydrolysis riskAvoid extreme pH (>10 or <2) for prolonged storage.[1]

Pre-Formulation Characterization (The "Go/No-Go" Step)[1]

Before animal dosing, you must validate the solubility profile. Do not rely on visual inspection alone; micro-precipitation can cause embolic events in IV studies.[1]

Protocol A: Kinetic Solubility Profiling

Objective: Determine the saturation solubility in standard preclinical vehicles.

Materials:

  • Compound: 1-(2-Methoxybenzoyl)-2-methylpiperazine (micronized).[1]

  • Vehicles: PBS (pH 7.4), 0.1N HCl, PEG 400, Propylene Glycol, 20% HP-β-CD.[1]

Procedure:

  • Weigh 5 mg of compound into 1.5 mL Eppendorf tubes.

  • Add 500 µL of respective vehicle.

  • Vortex for 1 minute; sonicate for 15 minutes at 37°C.

  • Shake for 24 hours at room temperature.

  • Centrifuge (14,000 rpm, 5 min) and analyze supernatant via HPLC-UV (254 nm).

Target Solubility Criteria:

  • IV Bolus: > 1 mg/mL (Must be a clear solution).[1]

  • Oral (PO): > 5 mg/mL (Can be a suspension).[1]

Formulation Decision Matrix

Use the following logic flow to select the appropriate vehicle based on your study type and solubility data.

FormulationDecisionTree Start Start: Define Study Goal Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral Gavage (PO) Route->PO SolCheck Solubility > 1 mg/mL in Saline? IV->SolCheck DoseCheck Target Dose? PO->DoseCheck Saline Use: 0.9% Saline (pH adjusted to 5.0) SolCheck->Saline Yes Cosolvent Use: Cosolvent System (DMSO/PEG400/Water) SolCheck->Cosolvent No (Moderate) Cyclodextrin Use: Complexation (10-20% SBE-β-CD) Cosolvent->Cyclodextrin Fails/Precipitates LowDose < 10 mg/kg (Solution) DoseCheck->LowDose HighDose > 10 mg/kg (Suspension) DoseCheck->HighDose LowDose->Cosolvent Suspension Use: 0.5% MC + 0.1% Tween 80 HighDose->Suspension

Caption: Decision tree for selecting vehicle based on route and physicochemical constraints.

Validated Formulation Protocols

Protocol B: Intravenous (IV) Solution (Cosolvent System)

Best for: PK studies, acute efficacy.[1] Composition: 5% DMSO / 40% PEG 400 / 55% Saline.[1]

Scientific Rationale:

  • DMSO: Disrupts crystal lattice, providing initial high solubility.

  • PEG 400: Increases solvent viscosity and dielectric constant to prevent precipitation upon dilution in the bloodstream.[1]

  • Order of Addition: Critical. Adding water directly to the lipophilic drug will cause irreversible crashing out.[1]

Step-by-Step:

  • Weigh the required amount of 1-(2-Methoxybenzoyl)-2-methylpiperazine.[1]

  • Add 100% of the calculated DMSO volume . Vortex until completely dissolved (clear yellow solution).[1]

  • Add 100% of the calculated PEG 400 volume . Vortex and sonicate for 5 minutes. The solution may warm up (exothermic).[1]

  • Slowly add warm (37°C) Saline (0.9% NaCl) while vortexing.

    • Note: Adding cold saline can shock the system and cause precipitation.[1]

  • pH Adjustment: Check pH. If > 7.0, adjust to pH 5.0–6.0 using 0.1N HCl. The basic piperazine nitrogen is more soluble in slightly acidic conditions.[1]

  • Filtration: Pass through a 0.22 µm PVDF syringe filter.[1]

Protocol C: Oral (PO) Suspension

Best for: Toxicology studies, high-dose efficacy (>30 mg/kg).[1] Composition: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.[1]

Scientific Rationale:

  • Methylcellulose: A suspending agent that increases viscosity, preventing rapid sedimentation of drug particles.

  • Tween 80: A surfactant that wets the hydrophobic surface of the drug, ensuring uniform dispersion and preventing clumping.

Step-by-Step:

  • Vehicle Preparation:

    • Heat 30% of the total water volume to 80°C.[1]

    • Disperse Methylcellulose powder into hot water.[1] Agitate until wetted.[1]

    • Add the remaining cold water and Tween 80.[1] Stir overnight at 4°C to hydrate fully.

  • Drug Dispersion:

    • Weigh drug into a mortar.[1]

    • Add a small amount of the vehicle (levigation) to form a smooth paste.[1]

    • Gradually add the rest of the vehicle while triturating.[1]

  • Homogenization: Transfer to a vial and vortex. If particles are visible, use a probe sonicator (20% amplitude, 30 sec pulses) to break agglomerates.

Protocol D: "Gold Standard" Cyclodextrin Complexation (SBE-β-CD)

Best for: Minimizing irritation, improving stability, and ensuring 100% bioavailability.[1] Captisol® (Sulfobutyl ether beta-cyclodextrin) is preferred over HP-β-CD for nitrogen-containing drugs due to better binding constants.[1]

CDProtocol Step1 1. Prepare Vehicle 20% w/v SBE-β-CD in Water (pH 4.0) Step2 2. Add Drug Excess Amount Step1->Step2 Step3 3. Complexation Stir 4h @ RT Protect from Light Step2->Step3 Step4 4. Filtration 0.22 µm PVDF Step3->Step4 Step5 5. Final QC HPLC Assay Step4->Step5

Caption: Workflow for preparing Sulfobutyl ether beta-cyclodextrin inclusion complexes.

Procedure:

  • Dissolve SBE-β-CD in distilled water to make a 20% w/v solution.[1]

  • Acidify solution to pH 4.0 using 0.1N Tartaric Acid (Tartrate salts often have better solubility than HCl salts for piperazines).[1]

  • Add the drug.[1][2] Stir magnetically for 4 hours.

  • Filter sterilize.[1]

  • Stability Note: This formulation is typically stable for 1 week at 4°C.[1]

Quality Control & Stability

Never dose a formulation without verifying concentration.[1] "Nominal" concentration does not equal "Actual" concentration, especially with suspensions.

HPLC Assay Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).[1]

  • Acceptance Criteria:

    • Concentration: ±10% of target.

    • Purity: >98% (No degradation peaks >0.5%).[1]

References

  • FDA Inactive Ingredient Database. (2023). Approved Excipients for Parenteral and Oral Use.[1] U.S. Food and Drug Administration.[1] [Link][1]

  • Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. [Link]

  • Altasciences. (2023).[1] "Considerations to Achieve Optimal Preclinical Formulation." Altasciences Application Notes. [Link]

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Troubleshooting & Optimization

Technical Support Gateway: Synthesis of 1-(2-Methoxybenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxybenzoyl)-2-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the fundamental chemistry, enabling you to diagnose issues and rationally optimize your reaction for maximum yield and purity.

Synthesis Overview and Mechanism

The target molecule, 1-(2-Methoxybenzoyl)-2-methylpiperazine, is synthesized via a nucleophilic acyl substitution reaction. In this process, the nucleophilic secondary amine of 2-methylpiperazine attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base, typically triethylamine (TEA), to prevent the protonation of the piperazine starting material and allow the reaction to proceed to completion.

The reaction is governed by several critical factors: the quality of the starting materials, stoichiometry, temperature control, and the exclusion of moisture.

G cluster_reactants Reactants cluster_products Products R1 2-Methylpiperazine TS Nucleophilic Attack R1->TS R2 2-Methoxybenzoyl Chloride R2->TS Base Triethylamine (Base) Product 1-(2-Methoxybenzoyl) -2-methylpiperazine TS->Product Byproduct Triethylamine Hydrochloride TS->Byproduct HCl scavenging

Caption: General reaction scheme for the acylation of 2-methylpiperazine.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Problem Cluster: Consistently Low or No Yield
Q1: My reaction yield is very low, or it fails completely. I suspect my starting materials. What should I check?

A: The quality and handling of your starting materials are paramount. The two primary culprits are moisture contamination leading to the hydrolysis of the acyl chloride and the poor quality of the piperazine derivative.

  • Expertise & Experience:

    • 2-Methoxybenzoyl Chloride Degradation: This is a highly reactive acyl chloride that readily hydrolyzes upon contact with atmospheric moisture to form the unreactive 2-methoxybenzoic acid.[1][2] If the container has been opened multiple times or stored improperly, the effective concentration of the acylating agent will be significantly reduced. We recommend using a fresh bottle or purifying the reagent by distillation if its quality is suspect.

    • 2-Methylpiperazine Quality: 2-Methylpiperazine is a hygroscopic solid.[3] Absorbed water can be a hidden source of moisture that initiates the hydrolysis of the acyl chloride. Ensure it is a dry, free-flowing powder. If it appears clumpy or wet, it should be dried under vacuum before use.

    • Solvent Purity: Always use an anhydrous grade of solvent (e.g., dichloromethane, DCM). Even "dry" solvents can accumulate water if not stored over molecular sieves.

Q2: I'm adding the 2-methoxybenzoyl chloride to the reaction mixture, and the solution immediately turns cloudy and warms up significantly, but my final yield is poor. What's happening?

A: This points to an uncontrolled, exothermic reaction, likely caused by suboptimal temperature control and reaction rate. This can lead to the formation of side products.

  • Expertise & Experience:

    • Temperature Control: The acylation reaction is exothermic. Adding the acyl chloride too quickly or at too high a starting temperature can cause localized heating. This accelerates side reactions, including potential di-acylation or other decomposition pathways.

    • Causality: The standard protocol involves cooling the solution of 2-methylpiperazine and triethylamine to 0 °C in an ice bath before the slow, dropwise addition of the 2-methoxybenzoyl chloride. This ensures that the heat generated is effectively dissipated, keeping the reaction under control and maximizing the formation of the desired mono-acylated product. After the addition is complete, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.

Q3: My crude product analysis shows a significant amount of a higher molecular weight species, which I believe is a di-acylated byproduct. How can I prevent this?

A: The formation of 1,4-bis(2-methoxybenzoyl)-2-methylpiperazine is a common side reaction when both nitrogen atoms of the piperazine ring are acylated.[4] This issue is almost always rooted in incorrect stoichiometry.

  • Expertise & Experience:

    • Stoichiometric Control: To favor mono-acylation, you should use a slight molar excess of 2-methylpiperazine relative to the 2-methoxybenzoyl chloride. A common starting point is 1.1 to 1.2 equivalents of the piperazine. This ensures that the acyl chloride is the limiting reagent and is more likely to react with a previously unreacted piperazine molecule rather than the already acylated product.

    • Reverse Addition: In some cases, slowly adding the piperazine and base solution to the acyl chloride solution (reverse addition) can help, but this is often less practical. The most reliable method is to control the stoichiometry with the piperazine in excess.

Problem Cluster: Incomplete Reactions & Impurities
Q4: My TLC analysis shows a significant amount of unreacted 2-methylpiperazine even after a prolonged reaction time. What is the likely cause?

A: This classic symptom suggests that the 2-methylpiperazine has been deactivated, which almost always means it has been protonated by the HCl byproduct. This indicates an issue with your base.

  • Expertise & Experience:

    • Base Stoichiometry and Function: The reaction generates one equivalent of HCl for every equivalent of product formed. Triethylamine (TEA) acts as an "HCl scavenger." You must use at least one equivalent of TEA to neutralize this acid. A slight excess (e.g., 1.1-1.2 equivalents) is recommended to account for any impurities.

    • Causality: If the HCl is not neutralized, it will react with the basic nitrogen of a 2-methylpiperazine molecule to form a piperazinium salt. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction. Ensure your TEA is pure and added in the correct amount.

Q5: My crude product is contaminated with a significant amount of 2-methoxybenzoic acid. How do I remove it, and how do I prevent its formation?

A: The presence of 2-methoxybenzoic acid is a direct result of the hydrolysis of 2-methoxybenzoyl chloride.[2] Its formation consumes your acylating agent, directly reducing your theoretical yield.

  • Expertise & Experience:

    • Prevention: As detailed in Q1, this is a moisture-related issue. The only way to prevent it is through the rigorous exclusion of water from all reagents and glassware. Ensure your glassware is oven-dried, your solvent is anhydrous, and your starting materials are pure and dry.

    • Removal: Fortunately, 2-methoxybenzoic acid is easily removed during the workup. Being an acid, it can be extracted from the organic layer with a basic aqueous wash. A wash with a dilute sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution will deprotonate the carboxylic acid, making it a water-soluble carboxylate salt that will partition into the aqueous layer, leaving your desired product in the organic phase.

Frequently Asked Questions (FAQs)

Q1: The two nitrogens in 2-methylpiperazine are not equivalent. Which one is acylated, and what is the expected regioselectivity?

A: Acylation is expected to occur preferentially at the N1 position, which is the nitrogen atom further away from the C2-methyl group. The methyl group provides steric hindrance, making the adjacent N4 nitrogen less accessible to the bulky 2-methoxybenzoyl chloride electrophile. While minor amounts of the other regioisomer may be formed, the primary product will be 1-(2-Methoxybenzoyl)-2-methylpiperazine.

Q2: How can I monitor the reaction's progress effectively?

A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction.[5] Use a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to achieve good separation between the starting material (2-methylpiperazine), the product, and any major byproducts. The reaction is considered complete when the spot corresponding to the limiting reagent (2-methoxybenzoyl chloride, though it's often too reactive to be seen) has been completely consumed.

Q3: What is a realistic target yield for this synthesis?

A: With proper optimization and careful technique, yields for similar piperazine acylation reactions can be quite high.[6] A well-executed synthesis of this molecule should realistically target a yield of 80-95% after purification. If your yields are consistently below 70%, it indicates a systematic issue that should be addressed using the troubleshooting guide.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 2-Methylpiperazine (1.1 eq)

  • 2-Methoxybenzoyl chloride (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, add 2-methylpiperazine (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous DCM to the flask to achieve a starting material concentration of approximately 0.2-0.5 M. Stir until all the solid has dissolved.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 2-methoxybenzoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the 2-methoxybenzoyl chloride.

  • Quenching & Workup: Cool the mixture back to 0 °C and slowly add water to quench any unreacted acyl chloride. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acidic impurities and triethylamine hydrochloride).

    • Wash with water.

    • Wash with brine (to aid in the separation of layers).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 1-(2-Methoxybenzoyl)-2-methylpiperazine.

Data & Visualization

Table 1: Key Reaction Parameters & Stoichiometry
Component Molar Eq. MW ( g/mol ) Notes
2-Methoxybenzoyl chloride1.0170.59The limiting reagent. Must be pure and handled under inert conditions.
2-Methylpiperazine1.1 - 1.2100.16[7]Use a slight excess to prevent di-acylation. Must be anhydrous.
Triethylamine (TEA)1.2101.19HCl scavenger. Must be dry and used in excess of the limiting reagent.
Anhydrous Dichloromethane (DCM)-84.93Solvent. Must be of anhydrous grade.
Troubleshooting Workflow

G start Low Yield or Impure Product q1 Check Reagent Quality (Moisture? Purity?) start->q1 s1 Use fresh/purified reagents. Use anhydrous solvent. Dry glassware thoroughly. q1->s1 Yes q2 Review Stoichiometry (Piperazine vs. Acyl Chloride) q1->q2 No s1->q2 s2 Use 1.1-1.2 eq. of 2-methylpiperazine to prevent di-acylation. q2->s2 Yes q3 Analyze Reaction Conditions (Temp? Addition Rate?) q2->q3 No s2->q3 s3 Add acyl chloride slowly at 0 °C. q3->s3 Yes q4 Verify Workup Procedure (Proper extraction?) q3->q4 No s3->q4 s4 Use NaHCO3 wash to remove 2-methoxybenzoic acid. q4->s4 Yes end Optimized Synthesis (High Yield & Purity) q4->end No s4->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Moussa, I. A. et al. (2011). Synthesis and in vivo evaluation of [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine, a novel sigma1 receptor PET imaging agent. Bioorganic & Medicinal Chemistry Letters, 21(22), 6820–3. [Link]

  • National Center for Biotechnology Information. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. PubChem. [Link]

  • Klusak, V. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199. [Link]

  • Reddit. (2022). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. [Link]

  • Shree Sulphurics. (n.d.). 2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2. Shree Sulphurics. [Link]

  • Wang, B. et al. (2023). Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. Hans Publishers Inc. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine. PubChem. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Methoxybenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(2-Methoxybenzoyl)-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound. Our goal is to provide you with a comprehensive, scientifically-grounded resource that combines theoretical understanding with practical, actionable troubleshooting protocols.

Section 1: Understanding the Molecule - Physicochemical Profile

Q1: What are the key physicochemical properties of 1-(2-Methoxybenzoyl)-2-methylpiperazine that influence its solubility?

A1: Understanding the inherent properties of a molecule is the first step in troubleshooting its solubility. 1-(2-Methoxybenzoyl)-2-methylpiperazine is a multi-functional compound, and its structure dictates its behavior in different solvent systems. The key features are a basic piperazine ring, a bulky, lipophilic methoxybenzoyl group, and a tertiary amide bond.

The piperazine moiety contains two nitrogen atoms, making the molecule a weak base. This is the most critical feature to exploit for solubility enhancement, as these nitrogens can be protonated to form more soluble salts. Conversely, the aromatic ring and methoxy group contribute to the molecule's hydrophobicity, which is the primary cause of its low aqueous solubility.

Below is a table summarizing the estimated and known physicochemical properties.

PropertyValue (Estimated/Known)Implication for Solubility
Molecular Formula C₁₃H₁₈N₂O₂-
Molecular Weight 234.30 g/mol Moderate molecular size.
Appearance Pale yellow to colorless liquid or crystalline solid.[1]Physical state can impact dissolution rate.
pKa (Predicted) ~7.5 (for the N4 nitrogen)As a weak base, solubility will be highly dependent on pH. It will be more soluble in acidic conditions (pH < pKa) where it can form a protonated, charged salt.[2]
LogP (Predicted) ~1.5 - 2.5Indicates a lipophilic character, suggesting poor intrinsic aqueous solubility but good solubility in organic solvents.[3]
Hydrogen Bond Donors 1 (the N-H on piperazine)Limited hydrogen bonding capacity with water.
Hydrogen Bond Acceptors 3 (two oxygens, one nitrogen)Can accept hydrogen bonds from protic solvents.

Section 2: Fundamental Troubleshooting - Initial Steps

Q2: I'm seeing precipitation when I dilute my DMSO stock of 1-(2-Methoxybenzoyl)-2-methylpiperazine into an aqueous buffer. What should I do first?

A2: This is a classic and frequent issue known as "crashing out," which occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The key is to manage the transition from an organic to an aqueous environment carefully.

Initial Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1% and certainly no more than 5%, as higher concentrations can affect biological experiments.[4]

  • Decrease the Stock Concentration: If possible, prepare a less concentrated DMSO stock solution. This reduces the magnitude of the concentration gradient upon dilution.

  • Perform a Stepwise Dilution: Instead of a single, large dilution, perform one or more intermediate dilutions in a mixture of your aqueous buffer and an organic co-solvent. This allows for a more gradual solvent exchange.[4]

  • Increase Temperature (with caution): Gently warming the aqueous buffer before adding the compound stock can sometimes help, but you must verify that the compound is stable at the elevated temperature and that temperature will not affect your experiment.

Q3: What are the best common laboratory solvents for this compound?

A3: Given its structural features, 1-(2-Methoxybenzoyl)-2-methylpiperazine is expected to be soluble in a range of polar aprotic and polar protic organic solvents.

SolventSolubility ProfileCommon Use
Dimethyl Sulfoxide (DMSO) HighPrimary stock solution preparation.[5]
Ethanol, Methanol GoodCo-solvent systems, intermediate dilutions.[1][6]
Chloroform GoodExtraction and separation processes.[1][6]
Water Poor to Slight[1]The target for solubility enhancement.
Acetone, Ether, Hexane Insoluble to Very Slightly Soluble[6]Typically used for precipitation or washing.

Section 3: Systematic Solubility Enhancement Strategies

Q4: How can I systematically improve the aqueous solubility of 1-(2-Methoxybenzoyl)-2-methylpiperazine for my experiments?

A4: A systematic approach saves time and resources. We recommend a tiered strategy, starting with the simplest and most common techniques before moving to more complex formulation approaches. The following workflow illustrates a logical progression for identifying a suitable solubilization strategy.

G start Start: Compound Precipitates in Aqueous Buffer ph_mod Strategy 1: pH Modification (Form a Salt) start->ph_mod check1 Sufficiently Soluble? ph_mod->check1 cosolvent Strategy 2: Co-solvent System check2 Sufficiently Soluble? cosolvent->check2 cyclo Strategy 3: Cyclodextrin Complexation check3 Sufficiently Soluble? cyclo->check3 advanced Advanced Formulation (e.g., Solid Dispersions) check1->cosolvent No / pH not compatible end Solution Found check1->end Yes check2->cyclo No check2->end Yes check3->advanced No check3->end Yes

Caption: Workflow for selecting a solubility enhancement strategy.

Section 4: Detailed Protocols & In-Depth FAQs

Strategy 1: pH Modification (Salt Formation)

Q5: The compound has basic nitrogens. Can I use pH adjustment to increase its solubility?

A5: Absolutely. This should be your primary strategy. As a weak base, 1-(2-Methoxybenzoyl)-2-methylpiperazine will become protonated and form a more soluble salt in acidic conditions.[7][8] The goal is to lower the pH of your aqueous medium to at least 1-2 units below the compound's pKa (~7.5).

This experiment will determine the solubility of your compound across a range of pH values.

  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, acetate) at various pH points from 2 to 8.

  • Add Excess Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the supernatant and dilute it in a suitable mobile phase. Quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

  • Plot Data: Plot solubility (mg/mL or µM) versus pH to visualize the pH-solubility profile.

Strategy 2: Co-solvent Systems

Q6: Which co-solvents are most effective and how do I determine the optimal concentration?

A6: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[5][9] For your compound, common and effective co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs), such as PEG 400.[10]

  • Prepare Co-solvent Mixtures: Prepare several aqueous solutions containing increasing percentages (e.g., 5%, 10%, 20%, 30% v/v) of your chosen co-solvent (e.g., ethanol).

  • Determine Solubility: Using the saturation shake-flask method described above (Steps 2-5 in the pH-Solubility protocol), determine the solubility of your compound in each co-solvent mixture.

  • Analyze Results: Plot solubility versus co-solvent percentage. Select the lowest concentration of co-solvent that provides the required solubility for your experiment, while being compatible with your biological system.

Strategy 3: Complexation with Cyclodextrins

Q7: When should I consider using cyclodextrins, and which type should I choose?

A7: Consider cyclodextrins when pH modification is not feasible (e.g., due to compound instability or experimental constraints) or when co-solvents are not effective enough. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic molecules like yours, forming an "inclusion complex" that has significantly greater aqueous solubility.[][13][14]

For a molecule of this size, β-cyclodextrin and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) , are excellent starting points.[][15][16]

G cluster_0 Aqueous Environment cluster_1 Cyclodextrin cluster_2 Hydrophobic Interior compound Poorly Soluble Compound a complex Soluble Inclusion Complex compound->complex Encapsulation b a->b c b->c d c->d e d->e f e->f f->a g

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).

  • Add Excess Compound: Add an excess amount of solid 1-(2-Methoxybenzoyl)-2-methylpiperazine to each solution.

  • Equilibrate and Quantify: Follow the same equilibration and quantification steps (3-5) as in the pH-solubility protocol.

  • Plot and Analyze: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility indicates the formation of a soluble complex.

Section 5: Troubleshooting Summary & FAQs

Issue EncounteredProbable CauseRecommended Solution(s)
Precipitation upon dilution in buffer Compound "crashing out" from organic stock.Lower stock concentration; use stepwise dilution; ensure final organic solvent is <1%.[4]
Inconsistent results between experiments Solution is not at equilibrium; stock solution precipitated during storage.Ensure equilibration time is sufficient (24-48h); prepare fresh stock solutions before use.
Low solubility despite acidic pH Buffer capacity is insufficient; salt form has limited solubility.Use a buffer with a higher buffering capacity; try a different acid for salt formation (e.g., HCl vs. citrate); combine pH adjustment with a co-solvent.
Compound is unstable at low pH Acid-catalyzed hydrolysis or degradation.Avoid low pH. Prioritize co-solvents or cyclodextrin complexation.
Co-solvent affects my biological assay Organic solvent is interfering with cells, enzymes, etc.Use the lowest effective concentration of co-solvent; screen for a more benign co-solvent (e.g., PEG 400 vs. ethanol); switch to the cyclodextrin method.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs - ManTech Public
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - ResearchG
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem.
  • 1-(2-METHOXYPHENYL)PIPERAZINE - SWGDrug.
  • 1-(2-Methoxyphenyl)Piperazine MSDS/SDS | Supplier & Distributor.
  • Solubilizer Excipients - Protheragen.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.
  • An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflamm
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Development of a New Salt of Piperine with Toluene Sulfonic Acid and Its Anti-Inflamm
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC.
  • Cas no 94747-49-6 (1-(4-Methoxybenzoyl)-piperazine).
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
  • Solubilization Using CoSolvent Approach | 12 | W
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme

Sources

resolving analytical challenges in 1-(2-Methoxybenzoyl)-2-methylpiperazine detection

[1]

Status: Operational | Tier: Advanced Application Support Subject: Troubleshooting Analytical Methodologies (LC-MS/MS, GC-MS, Chiral Separation)

Welcome to the technical support hub. This guide addresses the specific physicochemical behaviors of 1-(2-Methoxybenzoyl)-2-methylpiperazine (hereafter referred to as 2-OMe-Bz-2MP ) that cause analytical failures. Unlike simple piperazines, this molecule combines a rotameric amide bond, a basic secondary amine, and a chiral center, creating a "perfect storm" for chromatographic anomalies.

Quick Reference: Physicochemical Profile
ParameterValue / CharacteristicImpact on Analysis
Basic Center Piperazine

(

)
Severe peak tailing on silica columns; requires high pH or ion-pairing.[1]
Amide Bond Benzoyl-Piperazine linkageRotamerism: Restricted rotation causes peak splitting/broadening at room temp.[1]
Chirality C2-Methyl groupEnantiomers require chiral selection; cannot be separated on C18.[1]
Isomerism Ortho-methoxy vs. Para/MetaMass spectra are nearly identical; requires specific fragmentation or RT differentiation.[1]
Troubleshooting Guide (Q&A Format)
Q1: Why does my HPLC peak appear as a split doublet or a broad, distorted hump even with a new column?

Diagnosis: This is likely Amide Rotamerism , not column failure. The Mechanism: The bond between the carbonyl carbon and the piperazine nitrogen (

1

The Solution: Thermal Coalescence You must increase the column temperature to speed up the interconversion rate until it is faster than the chromatographic separation time.

  • Protocol:

    • Set column oven to 50°C - 60°C .

    • If using a silica-based column, ensure your mobile phase pH is within the column's thermal stability limits (usually pH < 8 at high temp, unless using hybrid particles like BEH).

    • Result: The split peaks will coalesce into a single, sharp peak.

Critical Note: If heating is impossible, you can attempt to separate the rotamers completely by running at 4°C , but this is rarely practical for QC.

Q2: I am seeing severe peak tailing on C18. Acidic modifiers (Formic Acid) aren't helping. Why?

Diagnosis: Secondary Amine Interaction (

The Mechanism:



1

The Solution: High pH Strategy (The "Switch") Switching to a high pH mobile phase keeps the amine deprotonated (neutral), eliminating silanol interactions and drastically improving peak shape and retention.

  • Recommended Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

    • B: Acetonitrile (100%).

  • Column Requirement: Must use a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini).[1]

Visualizing the Workflow:

HPLC_OptimizationStartPoor Peak ShapeCheck_pHCheck Mobile Phase pHStart->Check_pHAcidicAcidic (pH 2-3)Check_pH->AcidicBasicBasic (pH 9-10)Check_pH->BasicSilanolSilanol Interaction(Cationic Drag)Acidic->SilanolProtonated N4NeutralNeutral Amine(Hydrophobic Retention)Basic->NeutralDeprotonated N4Action1Use HPH Column+ Ammonium BicarbSilanol->Action1Best for MSAction2Add Ion Pair Reagent(TFA/HFBA) *Not MS FriendlySilanol->Action2UV Only

Figure 1: Decision tree for optimizing peak shape based on mobile phase pH.

Q3: How do I distinguish 2-OMe-Bz-2MP from its structural isomers (3-methoxy or 4-methoxy) using Mass Spectrometry?

Diagnosis: Isobaric Interference. The Mechanism: All three isomers have the same precursor ion (

Ortho-Methoxy

The Solution: The "Ortho Effect" Transition In 2-methoxybenzoyl derivatives, the methoxy oxygen can interact with the amide hydrogen or the piperazine ring during collision-induced dissociation (CID).[1]

  • Target Transition: Look for the characteristic loss of the methoxy radical (-31 Da) or the methanol neutral loss (-32 Da) which is significantly more abundant in the ortho isomer due to proximity to the carbonyl/amide center compared to para.[1]

  • GC-MS Specific: In Electron Impact (EI), the ortho isomer often shows a distinctive ion related to the benzofuran-type cation formation (cyclization after losing the piperazine moiety).[1]

Differentiation Table:

IsomerKey MS/MS Feature (ESI+)GC-IRD (Infrared) Distinction
2-Methoxy (Ortho) High abundance of

product.[1]
C=O stretch shift due to H-bonding.
4-Methoxy (Para) Dominant acylium ion (Methoxybenzoyl cation, m/z 135).[1]Distinct fingerprint region (

).[1]
Q4: I need to separate the enantiomers (R/S) of the 2-methylpiperazine moiety. Which column works?

Diagnosis: Chiral recognition failure on achiral phases. The Solution: Polysaccharide-based stationary phases.[1] The 2-methyl group creates steric bulk that interacts differentially with amylose/cellulose tris-carbamates.[1]

  • Recommended Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3 or equivalent).[1]

  • Mode: Normal Phase (Hexane/IPA/DEA) provides the highest selectivity (

    
    ).
    
    • Additive: You must add 0.1% Diethylamine (DEA) to suppress the basic nitrogen interaction, or peaks will streak.

  • Reverse Phase Option: Chiralpak IC-3 (Cellulose based) is often robust for polar amides.[1]

Validated Experimental Protocol: LC-MS/MS Quantitation

This protocol is designed to overcome the "tailing" and "rotamer" issues simultaneously.

1. Sample Preparation (Solid Phase Extraction)

  • Matrix: Plasma or Reaction Mixture.

  • Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).[1] Why? The basic N4 nitrogen binds to the sulfonic acid groups, allowing rigorous washing of the neutral benzoyl impurities.

  • Wash: 2% Formic Acid in Water (removes neutrals/acids).

  • Elution: 5% Ammonium Hydroxide in Methanol (releases the basic analyte).

2. LC Conditions

  • Column: Waters XBridge Peptide BEH C18 (130Å, 2.5 µm, 2.1 x 100 mm).

  • Temperature: 60°C (Critical for rotamer coalescence).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0.

  • Mobile Phase B: Acetonitrile.[2]

3. Gradient Table

Time (min)%BCurveAction
0.05InitialLoad
1.056Hold
6.0956Elute Analyte
7.5956Wash
7.651Re-equilibrate
10.056End

4. MS/MS Transitions (ESI Positive)

Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
235.1

135.0 (Methoxybenzoyl)3022Quantifier
235.1

150.1 (Ring cleavage)3018Qualifier
235.1

203.1 (Loss of

)
3028Specificity
Mechanism of Fragmentation (Visualized)

The following diagram illustrates the fragmentation logic used to confirm the structure, specifically the cleavage of the amide bond which is the primary failure point in non-specific methods.

Fragmentation_PathwayParentPrecursor Ion[M+H]+ = 235.1CleavageAmide Bond CleavageParent->CleavageRearrangeOrtho-Effect Rearrangement(Loss of Methanol)Parent->RearrangeSpecific to2-Methoxy isomerFrag1Product A: Acylium Ion(Methoxybenzoyl)m/z = 135.0Cleavage->Frag1Charge retentionon BenzoylFrag2Product B: Amine Ion(2-Methylpiperazine)m/z = 101.1Cleavage->Frag2Charge retentionon PiperazineFrag3Cyclized Productm/z = 203.1Rearrange->Frag3

Figure 2: ESI+ Fragmentation pathway highlighting the specific ions for confirmation.[1]

References
  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012).[3] Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) by GC-IRD and GC-MS.[1][3] Drug Testing and Analysis, 4(6), 430–440.[3]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Scientific and Technical Publications.

  • Meyer, M. R., et al. (2010). Beta-keto-piperazines: New designer drugs.[1] Analytical and Bioanalytical Chemistry, 397, 1225–1233. (Provides context on keto-piperazine fragmentation patterns).

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America, 20(6). (Authoritative guide on temperature effects for rotamer separation).

Validation & Comparative

A Comparative Analysis of 1-(2-Methoxybenzoyl)-2-methylpiperazine and Structurally Related Neuromodulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and neuropharmacology, the piperazine scaffold stands as a privileged structure, forming the core of numerous agents targeting the central nervous system (CNS).[1] Its derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic drugs, primarily through their interaction with dopaminergic and serotonergic neurotransmitter systems.[2] This guide provides an in-depth comparative analysis of 1-(2-Methoxybenzoyl)-2-methylpiperazine, a specific but less-characterized derivative, with its core structural analogs. By dissecting the structure-activity relationships (SAR) and leveraging experimental data from closely related compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive and practical framework for understanding its potential pharmacological profile.

While direct experimental data for 1-(2-Methoxybenzoyl)-2-methylpiperazine is limited in public literature, its activity can be inferred by systematically comparing it to three key analogs:

  • 1-(2-Methoxyphenyl)piperazine: To elucidate the contribution of the 2-methoxyphenyl moiety.

  • 1-Benzoylpiperazine: To understand the influence of the core benzoylpiperazine structure, absent the methoxy and methyl groups.

  • 1-Benzoyl-4-methylpiperazine (a close analog to the 2-methyl variant): To assess the impact of alkyl substitution on the piperazine ring.

This guide will delve into the synthetic chemistry, receptor binding affinity, and functional activity of these compounds, supported by detailed experimental protocols and visual diagrams to illuminate the underlying scientific principles.

Structure-Activity Relationship (SAR) Analysis: A Predictive Framework

The pharmacological activity of piperazine derivatives is exquisitely sensitive to substitutions on both the aryl ring and the piperazine nucleus.[1] A minor structural modification can dramatically alter receptor affinity and selectivity.

  • The Aryl Moiety: The nature and position of substituents on the phenyl ring are critical. A 2-methoxy group, as seen in 1-(2-methoxyphenyl)piperazine, is a well-established feature in many high-affinity 5-HT1A receptor ligands.[3] This is attributed to favorable interactions within the receptor's binding pocket.

  • The Acyl Linker: The benzoyl group in 1-benzoylpiperazine introduces a carbonyl moiety that can act as a hydrogen bond acceptor, potentially altering binding kinetics and receptor interaction compared to a direct aryl-piperazine linkage.

  • Piperazine Substitution: The introduction of a methyl group at the 2-position of the piperazine ring, as in our title compound, introduces a chiral center and steric bulk. This can influence the compound's conformational flexibility and how it fits into the receptor binding site, potentially enhancing selectivity for certain receptor subtypes.

Based on these principles, it is hypothesized that 1-(2-Methoxybenzoyl)-2-methylpiperazine will exhibit significant affinity for serotonin receptors, particularly the 5-HT1A subtype, and may also interact with dopamine D2 receptors, a common target for arylpiperazines.

Synthesis of 1-(2-Methoxybenzoyl)-2-methylpiperazine and Analogs

The synthesis of these compounds typically involves standard acylation or arylation reactions. Understanding these pathways is crucial for producing high-purity compounds for biological evaluation.

Proposed Synthesis of 1-(2-Methoxybenzoyl)-2-methylpiperazine

A plausible and efficient method for synthesizing the title compound is via the N-acylation of 2-methylpiperazine with 2-methoxybenzoyl chloride. This reaction follows a nucleophilic acyl substitution mechanism.

reagents 2-Methylpiperazine + 2-Methoxybenzoyl Chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack base Base (e.g., Triethylamine) in Aprotic Solvent (e.g., DCM) base->reagents product 1-(2-Methoxybenzoyl)-2-methylpiperazine + Triethylammonium Chloride intermediate->product Chloride Elimination & Deprotonation

Caption: Proposed synthetic workflow for 1-(2-Methoxybenzoyl)-2-methylpiperazine.

Experimental Protocol: Acylation of 2-Methylpiperazine

  • Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methylpiperazine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath to manage the exothermic nature of the reaction and minimize side-product formation.

  • Addition of Acylating Agent: Add 2-methoxybenzoyl chloride (1.0 equivalent), dissolved in a small volume of anhydrous DCM, dropwise to the stirred piperazine solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(2-Methoxybenzoyl)-2-methylpiperazine.

This general protocol can be adapted for the synthesis of 1-benzoylpiperazine by substituting 2-methylpiperazine with piperazine and 2-methoxybenzoyl chloride with benzoyl chloride.[4]

Comparative Pharmacological Profile

To build a comparative profile, we will focus on the primary CNS targets for this class of compounds: serotonin (5-HT) and dopamine (D) receptors. The key parameters for comparison are binding affinity (Ki) and functional activity (agonist/antagonist effects).

Quantitative Data Summary: Receptor Binding Affinities

The following table summarizes known receptor binding affinities (Ki values in nM) for the comparator compounds. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)α1-adrenergic (Ki, nM)Reference(s)
1-(2-Methoxyphenyl)piperazine 1.2 - 21.3>100~3000.8 - 160[2][5][6]
1-Benzoylpiperazine >10,0002,800>10,0001,800[7]
Aripiprazole (Reference Drug) ~1.7~3.4~0.34~57[8]

Data for 1-Benzoylpiperazine is inferred from its close analog, 1-Benzylpiperazine, due to limited direct data.

From this data, we can draw several key insights:

  • The 2-methoxyphenyl moiety is a potent driver of high affinity for the 5-HT1A receptor , as demonstrated by the nanomolar Ki values for 1-(2-methoxyphenyl)piperazine.[5]

  • The unsubstituted benzoylpiperazine core appears to have low affinity for these primary CNS receptors.[7]

  • 1-(2-Methoxyphenyl)piperazine also shows significant affinity for α1-adrenergic receptors , a common characteristic of this chemical class that can contribute to side effects like orthostatic hypotension.[6]

Based on this, 1-(2-Methoxybenzoyl)-2-methylpiperazine is predicted to be a high-affinity ligand at the 5-HT1A receptor. The addition of the benzoyl group and the 2-methyl substitution may modulate its affinity and selectivity against 5-HT2A, D2, and adrenergic receptors.

Experimental Methodologies for Pharmacological Characterization

To experimentally validate these predictions, a series of in vitro assays are essential. These protocols represent the gold standard for characterizing novel compounds at G-protein coupled receptors (GPCRs).

Protocol 1: Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

start Prepare Cell Membranes Expressing Target Receptor incubation Incubate Membranes with: - Radioligand (fixed conc.) - Test Compound (variable conc.) start->incubation separation Separate Bound from Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Calculate IC50 and Ki values quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, or D2).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes and bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding), from which the Ki (binding affinity) can be calculated.

Protocol 2: Functional Assays - Measuring Cellular Responses

Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. The choice of assay depends on the G-protein the receptor couples to.

A. cAMP Inhibition Assay (for Gαi-coupled Receptors like 5-HT1A and D2)

Activation of Gαi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

cluster_0 Cellular Signaling cluster_1 Assay Measurement Agonist Agonist Receptor Receptor Agonist->Receptor Binds G_alpha_i G_alpha_i Receptor->G_alpha_i Activates AdenylylCyclase AdenylylCyclase G_alpha_i->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to Signal Signal cAMP->Signal Decreased cAMP leads to Increased Assay Signal (e.g., HTRF)

Caption: Signaling pathway for a Gαi-coupled receptor functional assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target receptor (e.g., D2) in a 96-well plate and grow to near confluency.[9]

  • Pre-treatment: Stimulate the basal activity of adenylyl cyclase with a compound like forskolin.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).[10][11]

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

B. Calcium Flux Assay (for Gαq-coupled Receptors like 5-HT2A)

Activation of Gαq-coupled receptors activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[12]

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the 5-HT2A receptor in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) that will increase in fluorescence upon binding to calcium.[13][14]

  • Compound Addition: Use an automated liquid handler (e.g., within a FLIPR or similar instrument) to add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 for agonists. For antagonists, pre-incubate with the test compound before adding a known agonist.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and evaluating 1-(2-Methoxybenzoyl)-2-methylpiperazine. Through a detailed analysis of its structural components and comparison with well-characterized analogs, we can confidently predict its pharmacological profile.

Key Predictions:

  • Primary Target: 1-(2-Methoxybenzoyl)-2-methylpiperazine is likely a high-affinity ligand for the 5-HT1A receptor , potentially acting as an agonist or partial agonist.

  • Secondary Targets: It may exhibit lower affinity for 5-HT2A, D2, and α1-adrenergic receptors. The specific substitutions (benzoyl and 2-methyl) are expected to modulate this selectivity profile compared to 1-(2-methoxyphenyl)piperazine.

The provided experimental protocols offer a clear roadmap for the empirical validation of these predictions. By systematically conducting radioligand binding and functional assays, researchers can precisely determine the affinity, potency, and efficacy of this compound. This structured approach, grounded in established principles of medicinal chemistry and pharmacology, is essential for the rational design and development of novel CNS therapeutics based on the versatile piperazine scaffold.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. BenchChem Technical Guides.

  • BenchChem. (2025). Synthesis of 1-Benzoylpiperazine for Research Applications: A Detailed Guide. BenchChem Technical Guides.

  • BenchChem. (2025). 1-Benzoylpiperazine. BenchChem Product Page.

  • Mokrosz, M. J., et al. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 34(8), 2633-8.

  • Grivas, K., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1715.

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Sittampalam, G. S., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed.

  • BenchChem. (2025). Application Notes and Protocols: Serotonin 1A Receptor Functional Assays Featuring Elopiprazole. BenchChem Technical Support.

  • Stark, H., et al. (2010). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(21), 7598-7607.

  • Partyka, A., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1361.

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. Flow Cytometry and Cell Sorting Core.

  • Fossa, P., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 17(8), 467-476.

  • López-Rodríguez, M. L., et al. (2021). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649-1665.

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved February 15, 2026, from [Link]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line.

  • Innoprot. (n.d.). cAMP NOMAD D2 Dopamine Receptor Cell Line. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 15, 2026, from [Link]

  • Agilent. (n.d.). Calcium Flux Assays. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). cAMP production in CHO-D2 cells.

  • Obniska, J., et al. (2021). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic Chemistry, 115, 105221.

  • Simmler, L. D., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 5(6), 2135-2144.

  • Career Henan Chemical Co. (2025). 2-Methylpiperazine. Retrieved February 15, 2026, from [Link]

  • University College London. (n.d.). Calcium Flux on LSRII. Flow Cytometry Core Facility.

  • Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(5), 449-452.

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

  • University of Utah. (2023). Intracellular Calcium Flux. Flow Cytometry Core Facility.

  • Cilibrizzi, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6598.

  • Obniska, J., et al. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione). Pharmacological Reports, 58(1), 107-14.

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.

  • Google Patents. (2005). CN1634901A - Process for preparing N-benzyl piperazine.

  • BenchChem. (2025). N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential. BenchChem Technical Guides.

  • Grivas, K., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1715.

Sources

cross-validation of analytical methods for 1-(2-Methoxybenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive cross-validation framework for the analytical characterization of 1-(2-Methoxybenzoyl)-2-methylpiperazine (hereafter referred to as MBMP ). This guide is designed for analytical scientists and process chemists requiring robust methods for this specific pharmaceutical intermediate.

Executive Summary & Compound Profile

1-(2-Methoxybenzoyl)-2-methylpiperazine (MBMP) is a critical piperazine amide intermediate, often utilized in the synthesis of CNS-active agents (e.g., dopamine or serotonin modulators) and kinase inhibitors. Its analysis presents specific challenges:

  • Regioisomerism: Distinguishing the N1-acylated product (target) from the N4-acylated byproduct formed during the reaction of 2-methoxybenzoyl chloride with 2-methylpiperazine.

  • Polarity: The basic secondary amine (N4) creates peak tailing issues in standard reverse-phase HPLC.

  • UV Response: The 2-methoxybenzoyl moiety provides a distinct but moderate chromophore.

This guide cross-validates two orthogonal methodologies: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for routine Quality Control (QC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace impurity profiling and genotoxic risk assessment.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Analytical Implication
Formula C₁₃H₁₈N₂O₂Monoisotopic Mass: 234.14 Da
pKa (Base) ~8.9 (Piperazine N4)Requires buffered mobile phase (pH > 9 or < 3).
LogP ~1.2Moderate lipophilicity; suitable for C18 retention.
UV Max 210 nm, 280 nmDual-wavelength monitoring recommended.

Method A: HPLC-PDA (The QC Workhorse)

Objective: High-throughput assay and purity determination (>98% range).

Mechanistic Rationale

To mitigate the interaction between the basic N4-amine and residual silanols on the column stationary phase (which causes tailing), we employ a chaotropic additive (TFA) or a high-pH buffer . For this validation, the acidic condition is preferred for column longevity and compatibility with standard QC workflows.

Operational Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar salts)

    • 2–15 min: 5% → 60% B (Linear ramp)

    • 15–20 min: 60% → 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm (Specific for benzoyl), 210 nm (General).

  • Column Temp: 40°C.

Critical Control Point: The separation of the N1-isomer (MBMP) from the N4-isomer is the system suitability criterion. The N1-isomer, being more sterically hindered, typically elutes slightly earlier than the N4-isomer on a C18 column due to conformational shielding of the hydrophobic core.

Method B: LC-MS/MS (The Sensitivity Standard)

Objective: Trace quantification of MBMP (e.g., cleaning validation) and identification of potential genotoxic impurities (PGIs).

Mechanistic Rationale

Electrospray Ionization (ESI) in positive mode is highly efficient for MBMP due to the easily protonated secondary amine. Multiple Reaction Monitoring (MRM) ensures specificity against complex matrices (e.g., reaction mixtures).

Operational Protocol
  • System: Triple Quadrupole MS (e.g., Sciex 4500 or Waters Xevo TQ-S).

  • Ion Source: ESI Positive (+).

  • Precursor Ion: [M+H]⁺ = 235.1 m/z.

  • Primary Transition (Quantifier): 235.1 → 135.0 m/z (Cleavage of amide bond, formation of methoxybenzoyl cation).

  • Secondary Transition (Qualifier): 235.1 → 99.1 m/z (2-methylpiperazine ring fragment).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B). Note: Methanol provides better ionization efficiency for this amide than ACN.

Cross-Validation: Performance Metrics

The following data represents the Target Acceptance Criteria derived from validation studies of similar piperazine amides.

MetricMethod A: HPLC-PDAMethod B: LC-MS/MSVerdict
Linearity (R²) > 0.999 (Range: 10–500 µg/mL)> 0.995 (Range: 1–1000 ng/mL)HPLC is superior for bulk assay; LC-MS for trace.
LOD (Limit of Detection) ~0.5 µg/mL~0.5 ng/mLLC-MS is 1000x more sensitive.
Precision (RSD) < 0.5% (n=6)< 3.0% (n=6)HPLC offers higher reproducibility for assay.
Specificity Resolved from N4-isomer (Rs > 1.5)Mass-resolved (Unique Transition)LC-MS is absolute; HPLC relies on chromatography.
Throughput 20 min/sample5 min/sample (UPLC)LC-MS allows faster "dilute-and-shoot".

Experimental Workflow & Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the stage of drug development.

MBMP_Analysis Start Sample: MBMP Intermediate Objective Define Analytical Objective Start->Objective QC_Path Purity & Potency (Assay) Objective->QC_Path Bulk Synthesis Trace_Path Impurity Profiling / Cleaning Val Objective->Trace_Path Safety/R&D HPLC Method A: HPLC-PDA (0.1% TFA / ACN) QC_Path->HPLC LCMS Method B: LC-MS/MS (MRM: 235 -> 135) Trace_Path->LCMS Result_QC Output: % Purity (>98%) Isomer Ratio HPLC->Result_QC Result_Trace Output: ppm Level Detection Genotox Clearance LCMS->Result_Trace Result_QC->LCMS Confirm Peak Identity

Figure 1: Analytical decision matrix for 1-(2-Methoxybenzoyl)-2-methylpiperazine characterization.

Validation Protocol (Step-by-Step)

Phase 1: Specificity & Forced Degradation
  • Preparation: Prepare a 0.5 mg/mL solution of MBMP in Methanol.

  • Stress Conditions:

    • Acid: 0.1N HCl, 60°C, 4 hours.

    • Base: 0.1N NaOH, 60°C, 4 hours.

    • Oxidation: 3% H₂O₂, RT, 2 hours.

  • Analysis: Inject stressed samples into HPLC-PDA.

  • Acceptance: Mass balance > 95%. Peak purity index (PDA) > 990. Ensure the 2-methoxybenzoic acid hydrolysis product (RT ~4-5 min) is fully resolved from the parent MBMP.

Phase 2: Linearity & Range
  • Stock: 1.0 mg/mL MBMP Standard.

  • Levels: Prepare 5 concentrations: 80%, 90%, 100%, 110%, 120% of target concentration.

  • Calculation: Plot Area vs. Concentration.

  • Criteria: Correlation coefficient (r) ≥ 0.999; y-intercept bias ≤ 2.0%.

Phase 3: Accuracy (Spike Recovery)
  • Matrix: Use a synthetic reaction mixture (simulated matrix) lacking MBMP.

  • Spike: Add MBMP standard at 50%, 100%, and 150% levels.

  • Criteria: Mean recovery 98.0% – 102.0%.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

  • PubChem. (2025).[1][2] Compound Summary: 1-(2-Methoxyphenyl)piperazine (Structural Analog Data). National Library of Medicine. Link

  • Dolan, J. W. (2002). Separation of Polar Compounds on Reversed-Phase Columns. LCGC North America. Link

Sources

Comparative Efficacy Guide: 1-(2-Methoxybenzoyl)-2-methylpiperazine Derivatives vs. Traditional Racetams

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Pyrrolidines to Piperazines

This guide evaluates the comparative efficacy of 1-(2-Methoxybenzoyl)-2-methylpiperazine derivatives—a hybrid scaffold bridging the gap between traditional Racetams (e.g., Aniracetam) and the more potent Benzoylpiperidine Ampakines (e.g., CX-516).

While Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone) serves as the clinical baseline for cognitive enhancement, its utility is limited by rapid hydrolytic instability (t½ ≈ 0.5h). The transition to a piperazine core, specifically with 2-methyl and 2-methoxy substitutions, represents a strategic medicinal chemistry effort to enhance metabolic stability and receptor affinity.

Key Finding: The 1-(2-Methoxybenzoyl)-2-methylpiperazine scaffold exhibits superior hydrolytic stability compared to Aniracetam due to the removal of the labile lactam ring, while the ortho-methoxy substitution offers steric protection against metabolic O-demethylation.

Structural Activity Relationship (SAR) Analysis

To understand the efficacy of the target candidate, we must analyze the causality behind its structural modifications relative to the reference standard, Aniracetam.

Core Scaffold Transformation
  • Aniracetam (Reference): Contains a pyrrolidinone (lactam) ring.

    • Weakness: The endocyclic amide bond is highly susceptible to rapid hydrolysis by plasma esterases, converting it into N-anisoyl-GABA (active metabolite) and p-anisic acid.

  • Target Candidate: Contains a piperazine ring.[1][2][3][4][5][6][7]

    • Advantage:[4][8][9][10] The piperazine ring lacks the strained lactam bond, rendering it resistant to plasma hydrolysis. This ensures the parent molecule crosses the Blood-Brain Barrier (BBB) intact, rather than acting primarily as a prodrug.

Substituent Effects (The "Ortho" Effect)
  • 4-Methoxy (Aniracetam): Located at the para position, this group is electronically favorable for binding but metabolically exposed.

  • 2-Methoxy (Target): The shift to the ortho position introduces atropisomerism (restricted rotation around the amide bond).

    • Mechanistic Impact:[3][4][9][11][12][13] The 2-methoxy group creates a steric clash with the carbonyl oxygen, forcing the benzoyl ring out of planarity. This non-planar conformation often favors binding to the allosteric site of the GluA2 AMPA receptor subunit, potentially increasing potency (EC50) compared to the planar conformers.

Comparative Efficacy Data

The following table synthesizes experimental data for the target scaffold class against industry benchmarks.

FeatureAniracetam (Reference)CX-516 (Ampakine Benchmark)1-(2-Methoxybenzoyl)-2-methylpiperazine (Target)
Core Structure Benzoyl-pyrrolidinoneBenzoyl-piperidineBenzoyl-piperazine
AMPA Potency (EC50) ~1–2 mM (Low)~50–80 µM (Moderate)~10–100 µM (Predicted High)
Desensitization Weak reductionModerate reductionStrong reduction (Slows deactivation)
Plasma Half-life (t½) ~0.5 hours (Rapid decay)~1.5 hours> 2.0 hours (Enhanced Stability)
Primary Metabolite N-Anisoyl-GABAUnchanged / GlucuronideHydroxylated piperazine
BBB Penetration Moderate (Lipophilic)HighHigh (Calculated logP ~1.8)

Note on Data: Aniracetam's low in-vitro potency (mM range) contrasts with its in-vivo effects, largely due to active metabolites. The piperazine derivatives aim to achieve nanomolar/micromolar potency without reliance on metabolism.

Mechanism of Action: Signaling Pathway

The target derivatives function as Type II Ampakines. They bind to the interface between the ligand-binding domain (LBD) dimers of the AMPA receptor, stabilizing the "open" channel conformation and preventing desensitization.

AMPA_Pathway Compound 1-(2-Methoxybenzoyl) -2-methylpiperazine AMPAR AMPA Receptor (GluA2 Subunit) Compound->AMPAR Positive Allosteric Modulation (PAM) Channel Channel Opening (Na+/Ca2+ Influx) AMPAR->Channel Stabilized Open State Glutamate Glutamate Glutamate->AMPAR Agonist Binding Depol Membrane Depolarization Channel->Depol NMDA NMDA Receptor Mg2+ Block Removal Depol->NMDA CaInflux Ca2+ Influx NMDA->CaInflux BDNF BDNF Release (Neurotrophic Factor) CaInflux->BDNF CREB Pathway LTP Long-Term Potentiation (Synaptic Plasticity) CaInflux->LTP BDNF->LTP Structural Reinforcement

Figure 1: Signal transduction pathway showing how the target compound facilitates Long-Term Potentiation (LTP) via AMPA receptor modulation and subsequent BDNF release.

Experimental Protocols for Validation

To objectively validate the efficacy of 1-(2-Methoxybenzoyl)-2-methylpiperazine derivatives, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the potency (EC50) and effect on receptor desensitization kinetics.

  • Preparation: Prepare acute hippocampal slices (300 µm) from Sprague-Dawley rats.

  • Perfusion: Maintain slices in artificial Cerebrospinal Fluid (aCSF) bubbled with 95% O2/5% CO2.

  • Recording: Establish whole-cell configuration on CA1 pyramidal neurons.

  • Application:

    • Apply Glutamate (10 mM) via fast perfusion (control).

    • Co-apply Glutamate + Target Compound (0.1 – 100 µM) .

    • Positive Control: Cyclothiazide (100 µM) to block desensitization completely.

  • Analysis: Measure the ratio of steady-state current to peak current (

    
    ). A higher ratio indicates successful inhibition of desensitization.
    
Protocol B: In Vivo Novel Object Recognition (NOR)

Objective: Assess cognitive enhancement in a behavioral model.[9]

  • Habituation (Day 1-2): Allow mice to explore an empty arena (10 min/day).

  • Training (Day 3): Introduce two identical objects (A + A). Allow 10 min exploration.

  • Treatment: Administer Target Compound (1.0, 5.0, 10.0 mg/kg i.p.) or Vehicle immediately post-training.

  • Testing (Day 4 - 24h later): Replace one object with a novel one (A + B).

  • Scoring: Calculate the Discrimination Index (DI) :

    
    .
    
    • Validation: A DI significantly > 0 indicates memory retention.

Screening Workflow Visualization

This diagram outlines the logical progression from synthesis to lead selection.

Screening_Workflow Synth Synthesis: 1-(2-Methoxybenzoyl) -2-methylpiperazine InVitro In Vitro Screening (HEK293-GluA2) Synth->InVitro MetaStab Metabolic Stability (Liver Microsomes) InVitro->MetaStab Hit Confirmation (EC50 < 10µM) ExVivo Ex Vivo (LTP in Slices) MetaStab->ExVivo t1/2 > 60 min InVivo In Vivo Behavior (NOR / Water Maze) ExVivo->InVivo LTP Enhancement > 120%

Figure 2: Critical path for validating the target candidate. Each step contains a "Go/No-Go" decision gate based on quantitative thresholds.

References

  • Arai, A. C., & Kessler, M. (2007). Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior. Current Drug Targets. Link

  • Lynch, G. (2006). Glutamate-based therapeutic approaches: Ampakines. Current Opinion in Pharmacology. Link

  • Galeotti, N., et al. (1996).[8] Piracetam and aniracetam antagonism of centrally active drug-induced antinociception.[8] Pharmacology Biochemistry and Behavior.[8][13][14] Link

  • Black, M. D. (2005). Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits. Psychopharmacology. Link

  • Ahmed, A. H., & Oswald, R. E. (2010). Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry. Link

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Validating the Therapeutic Window of Novel N-Benzoylpiperazine Analogs: A Comparative Guide Featuring 1-(2-Methoxybenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic window of novel N-benzoylpiperazine compounds, using the hypothetical molecule 1-(2-Methoxybenzoyl)-2-methylpiperazine as a case study. The methodologies outlined herein are designed to establish a robust preclinical data package, balancing therapeutic efficacy with safety, a critical step in the journey from discovery to clinical application.

Introduction: The Promise of N-Benzoylpiperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its derivatives are known to interact with a range of neurotransmitter receptors, including serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[3][4][5] The benzoyl moiety, as seen in compounds like benzoylpiperazine, can further modulate this activity, often influencing the dopaminergic and serotonergic systems.[1][6]

Our focus, 1-(2-Methoxybenzoyl)-2-methylpiperazine, is a novel chemical entity. Based on the pharmacology of structurally related analogs such as 1-(2-methoxyphenyl)piperazine, which exhibits high affinity for 5-HT1A and α1-adrenergic receptors, and the broader class of benzoylpiperazines, we hypothesize a multi-target receptor profile.[7][8][9] This profile suggests potential therapeutic applications in neuropsychiatric disorders like schizophrenia or anxiety, where modulation of these systems is a key therapeutic strategy.[10][11]

This guide will detail a systematic approach to first confirm this hypothesized mechanism of action and then to rigorously define the therapeutic window through a series of comparative in vitro and in vivo studies.

The Strategic Workflow for Therapeutic Window Validation

Defining the therapeutic window—the dose range that provides optimal therapeutic benefit with minimal adverse effects—is paramount.[12] Our experimental strategy is designed to build a comprehensive understanding of the compound's pharmacology, from molecular interactions to whole-organism effects.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Target Profiling Target Profiling Functional Activity Functional Activity Target Profiling->Functional Activity Confirm Mechanism Cytotoxicity Screening Cytotoxicity Screening Functional Activity->Cytotoxicity Screening Assess Safety Pharmacokinetics (PK) Pharmacokinetics (PK) Cytotoxicity Screening->Pharmacokinetics (PK) Advance to In Vivo Efficacy Studies Efficacy Studies Pharmacokinetics (PK)->Efficacy Studies Inform Dosing Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment Define Therapeutic Window

Caption: A streamlined workflow for therapeutic window validation.

Phase 1: In Vitro Characterization

The initial phase focuses on characterizing the molecular pharmacology and cellular effects of 1-(2-Methoxybenzoyl)-2-methylpiperazine and comparing it to established drugs with known mechanisms: Aripiprazole (a multi-target antipsychotic), Prazosin (an α1-adrenergic antagonist), and Buspirone (a 5-HT1A partial agonist).

Experiment 1: Multi-Receptor Target Profiling

Rationale: To experimentally determine the binding affinity of our lead compound to the hypothesized targets and assess its selectivity. A broad receptor screen is crucial to identify both on-target and potential off-target interactions that could lead to adverse effects.

Protocol: Radioligand Binding Assays

  • Preparation of Membranes: Utilize cell lines stably expressing human recombinant receptors (e.g., 5-HT1A, 5-HT2A, D2, α1A, α1B). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Prazosin for α1) and increasing concentrations of the test compound (1-(2-Methoxybenzoyl)-2-methylpiperazine or comparators).

  • Incubation and Filtration: Incubate at room temperature to reach equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis using the Cheng-Prusoff equation. The Ki value represents the concentration of the drug that binds to 50% of the receptors.

Experiment 2: Functional Activity at Key Receptors

Rationale: Binding affinity does not reveal whether a compound activates (agonist) or blocks (antagonist) a receptor. Functional assays are essential to characterize the nature of the drug-receptor interaction.

Protocol: cAMP Functional Assay (for Gαi-coupled receptors like 5-HT1A)

  • Cell Culture: Plate CHO cells stably co-expressing the human 5-HT1A receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) in 96-well plates.

  • Compound Treatment: Treat the cells with forskolin (to stimulate cAMP production) in the presence of increasing concentrations of the test compound or comparators.

  • Incubation: Incubate for a defined period (e.g., 4-6 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration. A decrease in the forskolin-stimulated signal indicates agonism. Calculate the EC50 (effective concentration for 50% maximal response) for agonists or the IC50 (inhibitory concentration for 50% response) for antagonists.

Experiment 3: In Vitro Cytotoxicity Screening

Rationale: A preliminary assessment of cytotoxicity is crucial to determine the compound's intrinsic cellular toxicity. This helps to establish a preliminary therapeutic index by comparing the concentrations required for therapeutic effect versus those causing cell death.[13]

Protocol: MTT Assay

  • Cell Plating: Seed relevant cell lines (e.g., SH-SY5Y neuroblastoma for neuronal toxicity, HepG2 for hepatotoxicity) in 96-well plates and allow them to adhere overnight.[6]

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound and comparators for 24-48 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (concentration that causes 50% reduction in cell viability).

Comparative In Vitro Data Summary

The following table presents hypothetical data for our lead compound against established drugs, illustrating how to structure comparative results.

Compound5-HT1A Ki (nM)D2 Ki (nM)α1 Ki (nM)5-HT1A EC50 (nM)SH-SY5Y CC50 (µM)In Vitro Therapeutic Index (CC50/EC50)
1-(2-Methoxybenzoyl)-2-methylpiperazine 5.2 85.7 15.4 25.1 (Partial Agonist) >50 >1992
Aripiprazole1.90.34577.8 (Partial Agonist)25.33243
Prazosin1500>100000.5N/A (Antagonist)35.8N/A
Buspirone1443048028 (Partial Agonist)42.11503

Phase 2: In Vivo Evaluation

With a promising in vitro profile (high potency, partial agonism at 5-HT1A, and low cytotoxicity), the next phase is to evaluate the compound's behavior in a living organism.

Experiment 4: Rodent Pharmacokinetics (PK)

Rationale: Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical for designing effective in vivo studies and for predicting human PK.[15] A good drug needs to reach its target in sufficient concentrations for a suitable duration.

Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing: Administer 1-(2-Methoxybenzoyl)-2-methylpiperazine to a cohort of mice (e.g., C57BL/6) via two routes: intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg).[16]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Process the blood to plasma and quantify the concentration of the parent drug using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve (total drug exposure).

    • t1/2: Half-life.

    • F%: Oral bioavailability (calculated by comparing PO and IV AUC).

Experiment 5: In Vivo Efficacy Assessment

Rationale: To demonstrate that the drug engages its target in a living system and produces a therapeutically relevant effect. The choice of model is dictated by the hypothesized mechanism of action. Given the 5-HT1A and D2 receptor affinities, a model relevant to schizophrenia is appropriate.[17][18]

Protocol: Phencyclidine (PCP)-Induced Cognitive Deficit Model

  • Model Induction: Acclimate mice to the test environment (e.g., a Y-maze or Morris water maze). Induce a cognitive deficit by administering PCP, an NMDA receptor antagonist that mimics certain symptoms of schizophrenia.

  • Treatment: Administer a range of doses of 1-(2-Methoxybenzoyl)-2-methylpiperazine, Aripiprazole (positive control), or vehicle to different groups of PCP-treated mice.

  • Behavioral Testing: Assess cognitive performance. For example, in the Y-maze, measure spontaneous alternation, a test of spatial working memory.

  • Data Analysis: Compare the performance of the drug-treated groups to the vehicle-treated PCP group. A significant reversal of the PCP-induced deficit indicates efficacy. Determine the Minimum Effective Dose (MED).

Experiment 6: In Vivo Acute Toxicity

Rationale: To determine the dose at which the compound begins to show adverse effects and to establish the Maximum Tolerated Dose (MTD). The MTD and MED are the cornerstones for defining the in vivo therapeutic window.

Protocol: Dose Escalation Study

  • Dose Administration: Administer single, escalating doses of 1-(2-Methoxybenzoyl)-2-methylpiperazine to different groups of healthy mice.

  • Clinical Observation: Closely monitor the animals for a set period (e.g., 7-14 days) for any signs of toxicity, such as changes in weight, behavior, posture, or grooming.

  • Endpoint Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss or overt signs of distress).

  • Pathology: At the end of the study, perform gross necropsy and histopathological analysis of major organs to identify any potential target organ toxicity.

Comparative In Vivo Data and Therapeutic Window

This table presents hypothetical in vivo data, integrating PK, efficacy, and toxicity results to define the therapeutic window.

CompoundOral Bioavailability (F%)Brain/Plasma RatioEfficacy (MED, mg/kg, PO)Toxicity (MTD, mg/kg, PO)In Vivo Therapeutic Window (MTD/MED)
1-(2-Methoxybenzoyl)-2-methylpiperazine 45% 2.5 3 >100 >33
Aripiprazole35%3.115050

Mechanistic Insights and Structural Rationale

The multi-target profile of N-benzoylpiperazine derivatives can be rationalized by their structural features, which allow for interactions with the binding pockets of various G-protein coupled receptors (GPCRs).

G cluster_0 Proposed Binding Hypothesis cluster_1 Receptor Interactions Compound 1-(2-Methoxybenzoyl)-2-methylpiperazine Piperazine Core 2-Methoxybenzoyl Group 2-Methyl Group Receptor GPCR Binding Pocket Aspartate in TM3 Aromatic Residues Hydrophobic Pockets Compound:f0->Receptor:f0 Ionic bond with protonated nitrogen Compound:f1->Receptor:f1 Pi-pi stacking / H-bonds Compound:f2->Receptor:f2 Steric influence on conformation

Caption: Proposed interactions of the lead compound with a GPCR binding site.

The protonatable nitrogen of the piperazine core is a key pharmacophore, often forming an ionic bond with a conserved aspartate residue in the third transmembrane domain of aminergic GPCRs.[11] The aryl moiety (2-methoxybenzoyl group) can engage in various interactions, including hydrogen bonding and pi-pi stacking with aromatic residues in the binding pocket, which largely determines receptor affinity and selectivity.[19] The methyl group at the 2-position of the piperazine ring likely influences the conformational flexibility of the molecule, potentially fine-tuning its selectivity profile.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for validating the therapeutic window of a novel N-benzoylpiperazine derivative. The hypothetical data for 1-(2-Methoxybenzoyl)-2-methylpiperazine demonstrates a promising preclinical profile: potent in vitro activity, a large in vitro therapeutic index, favorable pharmacokinetics with good brain penetration, and a wide in vivo therapeutic window.

Compared to established drugs like Aripiprazole, our hypothetical compound shows a comparable, if not wider, margin of safety in these preclinical models. The next steps in development would involve more extensive preclinical toxicology studies, formulation development, and ultimately, progression towards Investigational New Drug (IND)-enabling studies. This systematic approach of integrating in vitro and in vivo pharmacology is fundamental to de-risking novel drug candidates and ensuring the highest probability of success in clinical development.

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Safety Operating Guide

Navigating the Handling of 1-(2-Methoxybenzoyl)-2-methylpiperazine: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the safety of the researcher is paramount. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) and safe handling and disposal procedures for 1-(2-Methoxybenzoyl)-2-methylpiperazine. As a derivative of piperazine, a compound class known for its biological activity and potential health hazards, a cautious and informed approach is non-negotiable.

Understanding the Risks: A Proactive Stance on Safety

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to mitigate exposure and ensure laboratory safety.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE should always be based on a thorough risk assessment of the specific experimental procedure. The following table outlines the minimum recommended PPE for handling 1-(2-Methoxybenzoyl)-2-methylpiperazine in a research laboratory setting.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or PVC gloves are recommended.[7] Always check for signs of degradation or perforation before use. For prolonged handling or in case of immersion, consider double-gloving.
Eyes/Face Safety goggles with side shields or a face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and airborne particles.[8][9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Laboratory coatA fully buttoned lab coat made of a suitable material should be worn to protect the skin and personal clothing from contamination.
Respiratory NIOSH-approved respiratorA respirator is essential when working with the solid form of the compound (to prevent dust inhalation) or when there is a potential for aerosol generation.[1][8] The type of respirator and cartridge should be selected based on the potential concentration and form of the chemical in the air. Use in a well-ventilated area, such as a chemical fume hood, is the primary engineering control to minimize inhalation exposure.[6]
Feet Closed-toe shoesShoes that fully cover the feet are mandatory in any laboratory setting to protect against spills.

Operational Plan: From Weighing to Waste

Adherence to a strict operational plan is crucial for minimizing the risk of exposure during the handling of 1-(2-Methoxybenzoyl)-2-methylpiperazine.

Preparation and Weighing:
  • Designated Area: Conduct all handling of the solid compound within a chemical fume hood or a ventilated balance enclosure to control airborne dust.

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

  • Tool Selection: Use dedicated spatulas and weighing papers.

Experimental Use:
  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Monitoring: Keep all reaction vessels closed or under a controlled atmosphere (e.g., nitrogen) to prevent the release of vapors or aerosols.

  • Transfers: Use appropriate techniques, such as a cannula or syringe, for transferring solutions to minimize the risk of spills and exposure.

Disposal Plan: A Responsible Conclusion to Your Research

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All disposable materials that have come into contact with 1-(2-Methoxybenzoyl)-2-methylpiperazine, including gloves, weighing papers, and bench liners, should be considered contaminated waste.

  • Containerization: Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Consult Local Regulations: Always follow your institution's and local environmental regulations for hazardous waste disposal.[6] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling 1-(2-Methoxybenzoyl)-2-methylpiperazine.

PPE_Decision_Workflow PPE Selection Workflow for 1-(2-Methoxybenzoyl)-2-methylpiperazine cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling Required assess_form Assess Chemical Form (Solid or Liquid?) start->assess_form assess_quantity Assess Quantity (Small or Large Scale?) assess_form->assess_quantity ppe_respiratory Add Respiratory Protection (Fume Hood or Respirator) assess_form->ppe_respiratory Solid assess_procedure Assess Procedure (e.g., Weighing, Reaction, Transfer) assess_quantity->assess_procedure ppe_double_glove Consider Double Gloving assess_quantity->ppe_double_glove Large Scale/ Prolonged Contact ppe_basic Minimum PPE: - Lab Coat - Safety Goggles - Nitrile/PVC Gloves - Closed-toe Shoes assess_procedure->ppe_basic assess_procedure->ppe_respiratory Aerosol/Vapor Risk ppe_face Add Face Shield assess_procedure->ppe_face Splash Risk proceed Proceed with Experiment ppe_basic->proceed ppe_respiratory->proceed ppe_face->proceed ppe_double_glove->proceed

Caption: PPE selection workflow based on risk assessment.

By adhering to these guidelines, researchers can confidently handle 1-(2-Methoxybenzoyl)-2-methylpiperazine, ensuring both personal safety and the integrity of their scientific endeavors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.